tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-5-15-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVGQNDLJKJMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, a key building block in medicinal chemistry. The document details its physicochemical properties, provides a generalized synthesis protocol, and explores its application in the development of therapeutic agents, with a particular focus on the autophagy enhancer SMER28. This guide includes a detailed examination of the signaling pathways modulated by SMER28 and presents quantitative biological data for this compound and its derivatives. Experimental methodologies are also described to support further research and development.
Introduction
This compound, also known as 8-Boc-5-oxa-2,8-diazaspiro[3.5]nonane, is a heterocyclic organic compound featuring a spirocyclic scaffold. This unique three-dimensional structure is of significant interest in drug discovery as it can provide novel intellectual property, improved physicochemical properties, and better target engagement compared to more planar molecules. The presence of a Boc-protected amine allows for straightforward derivatization, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds.
One of the most notable applications of this scaffold is in the synthesis of SMER28, a small molecule enhancer of autophagy. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, and its modulation has therapeutic potential in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in the table below. While experimentally determined data for some properties are limited, data for structurally similar compounds and computational predictions offer valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 228.29 g/mol | --INVALID-LINK-- |
| CAS Number | 1251005-61-4 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder (Predicted based on similar compounds) | --INVALID-LINK-- |
| Melting Point | 120-123 °C (for tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate) | --INVALID-LINK-- |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in methanol, ethyl acetate, and dichloromethane; sparingly soluble in water (Predicted based on similar compounds) | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 50.8 Ų | --INVALID-LINK-- |
| logP | 0.5957 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
General Experimental Protocol (Illustrative)
The following is an illustrative protocol based on the synthesis of similar spirocyclic compounds. Researchers should adapt and optimize these steps for the specific synthesis of this compound.
Step 1: Synthesis of a suitable precursor. A common strategy involves the reaction of a dielectrophile with a protected amine. For example, reacting N-benzyl-3-aminopropan-1-ol with a suitable dielectrophile in the presence of a base.
Step 2: Cyclization to form the spirocyclic core. The precursor from Step 1 is then subjected to conditions that promote intramolecular cyclization to form the diazaspiro[3.5]nonane ring system. This can often be achieved using a strong base.
Step 3: Deprotection of the secondary amine. The protecting group (e.g., benzyl) on the second nitrogen atom is removed. Catalytic hydrogenation is a common method for benzyl group removal.
Step 4: Boc protection of the primary amine. The newly deprotected primary amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane to yield the final product, this compound.
Purification: The final product is typically purified by column chromatography on silica gel.
Applications in Drug Discovery: The Case of SMER28
The this compound scaffold is a valuable starting material for the synthesis of various drug candidates. A prominent example is its utility in the synthesis of SMER28, a small molecule that enhances autophagy.
SMER28 has demonstrated potential therapeutic applications in several disease models:
-
Neurodegenerative Diseases: It promotes the clearance of aggregate-prone proteins associated with Huntington's and Parkinson's diseases.
-
Diamond-Blackfan Anemia: SMER28 has been shown to stimulate erythropoiesis in models of this rare blood disorder.
-
Radioprotection: It can protect normal tissues, such as bone marrow and liver, from radiation damage.
Signaling Pathway of SMER28
SMER28 induces autophagy through an mTOR-independent mechanism. It has been shown to bind to and modulate the activity of Valosin-containing protein (VCP/p97), an AAA+ ATPase involved in a multitude of cellular processes, including protein quality control.
The binding of SMER28 to VCP enhances its ATPase activity, which in turn promotes the assembly and activity of the PtdIns3K complex I. This complex is crucial for the production of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in the initiation of autophagosome formation. Furthermore, SMER28's interaction with VCP also stimulates the clearance of misfolded proteins via the ubiquitin-proteasome system (UPS). This dual action on both autophagy and the UPS makes SMER28 an interesting candidate for diseases characterized by protein aggregation.
Quantitative Biological Data
The biological activity of SMER28 and its derivatives has been evaluated in various assays. The following tables summarize some of the available quantitative data.
Table 1: In Vitro Activity of SMER28
| Assay | Cell Line | Concentration | Effect | Source |
| Cell Growth Inhibition | U-2 OS | 50 µM | Retarded cell growth to an extent comparable to 300 nM rapamycin | --INVALID-LINK-- |
| Cell Viability | U-2 OS | 200 µM | ~55% viable cells after 48 hours | --INVALID-LINK-- |
| PI3K Inhibition | In vitro ELISA | 50 µM | ~20% inhibition of p110δ | --INVALID-LINK-- |
| PI3K Inhibition | In vitro ELISA | 200 µM | ~60% inhibition of p110δ | --INVALID-LINK-- |
| PI3K Inhibition | In vitro ELISA | 200 µM | ~25% inhibition of p110γ | --INVALID-LINK-- |
Table 2: Effect of SMER28 on Cell Viability
| Cell Line | Treatment | Concentration | % Viable Cells | Source |
| U-2 OS | SMER28 | 50 µM | >95% | --INVALID-LINK-- |
| U-2 OS | SMER28 | 200 µM | ~75% | --INVALID-LINK-- |
| U-2 OS | Rapamycin | 300 nM | >95% | --INVALID-LINK-- |
| U-2 OS | Paclitaxel | Not specified | ~57% | --INVALID-LINK-- |
| U-2 OS | Epothilone B | Not specified | ~75% | --INVALID-LINK-- |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its application in the development of the autophagy enhancer SMER28 highlights the potential of spirocyclic scaffolds in addressing challenging biological targets. The dual mechanism of action of SMER28, modulating both autophagy and the ubiquitin-proteasome system, presents a promising strategy for the treatment of diseases associated with protein aggregation. Further exploration of derivatives of this spirocyclic core may lead to the discovery of new drug candidates with improved potency and selectivity. This technical guide provides a foundation for researchers to further investigate and utilize this important chemical entity in their drug discovery programs.
An In-Depth Technical Guide to 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane, with the CAS Number 1251005-61-4, is a heterocyclic organic compound featuring a spirocyclic scaffold. This structure, which contains both an azetidine and a morpholine ring sharing a single carbon atom, has garnered interest in the field of medicinal chemistry. Its rigid, three-dimensional architecture makes it an attractive building block for the synthesis of novel therapeutic agents. The presence of a Boc-protected amine allows for selective functionalization, further enhancing its utility in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, potential applications, and synthetic considerations for this compound.
Chemical Properties
The chemical properties of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane are summarized below. It is important to note that while some data is available from commercial suppliers and computational models, detailed experimental values for properties such as melting and boiling points are not widely published.
General and Computational Properties
| Property | Value | Source |
| CAS Number | 1251005-61-4 | Multiple |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| IUPAC Name | tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | N/A |
| Topological Polar Surface Area (TPSA) | 50.8 Ų | |
| LogP (calculated) | 0.5957 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 0 |
Physical Properties
Experimental physical property data for 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane is limited in publicly available literature. The following table reflects the information currently available from chemical suppliers.
| Property | Value | Source |
| Appearance | Not specified | [2] |
| Melting Point | Not available | [2][3] |
| Boiling Point | Not available | [2][3] |
| Solubility | Not available | [3] |
Stability and Safety
Based on available Safety Data Sheets (SDS), 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane exhibits the following stability and safety profile.
| Parameter | Information | Source |
| Chemical Stability | Stable under recommended storage temperatures and pressures. | [3] |
| Conditions to Avoid | Dust generation. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides. | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [3] |
| Storage | Recommended storage at 4°C, protected from light. |
Applications in Drug Discovery
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its spirocyclic nature provides a rigid and defined three-dimensional structure that can be exploited to achieve specific binding interactions with biological targets.
The primary documented application of this compound is as a reactant in the synthesis of antagonists for Toll-like receptors (TLR) 7, 8, and 9. These receptors are implicated in the innate immune response, and their dysregulation is associated with autoimmune diseases. A European patent application describes the use of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane in the preparation of compounds for the treatment of conditions such as systemic lupus erythematosus.
Furthermore, this scaffold is suggested to be useful in:
-
Prodrug Development: The Boc-protected amine can be part of a prodrug strategy to enhance the solubility and bioavailability of a parent drug molecule.[2]
-
Novel Drug Candidates: It can be used as a core structure for the development of new chemical entities with unique pharmacological profiles.[2]
-
Drug Delivery Systems: Incorporation of this moiety into drug delivery systems may improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients.[2]
Experimental Protocols
Example of Use in a Coupling Reaction
The following is a generalized protocol based on its application in the synthesis of TLR7/8/9 antagonists. This protocol is for illustrative purposes and would require optimization for specific substrates.
Objective: To couple 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane with a suitable electrophile (e.g., an aryl halide) via a nucleophilic substitution or cross-coupling reaction.
Materials:
-
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
-
Aryl halide or other suitable electrophile
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A suitable solvent (e.g., dimethylformamide, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the electrophile in the chosen solvent, add the base.
-
Add 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane to the reaction mixture.
-
The reaction may be stirred at room temperature or heated depending on the reactivity of the substrates.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired coupled product.
Visualizations
Logical Relationship in Drug Discovery
The following diagram illustrates the role of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane as a building block in a drug discovery workflow.
Experimental Workflow for a Coupling Reaction
This diagram outlines a typical experimental workflow for using 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane in a chemical synthesis.
Conclusion
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane is a promising and versatile building block for medicinal chemistry and drug discovery. While comprehensive experimental data on its physicochemical properties remains to be published, its utility has been demonstrated in the synthesis of potential therapeutics for autoimmune diseases. The unique spirocyclic scaffold offers a rigid framework for the design of novel molecules with specific biological activities. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully explore its potential in the development of new medicines.
References
An In-depth Technical Guide to the Structure and Conformation of the 5-oxa-2,8-diazaspiro[3.5]nonane Ring System
For Researchers, Scientists, and Drug Development Professionals
The 5-oxa-2,8-diazaspiro[3.5]nonane ring system is a unique heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combining an oxetane ring and a piperazine-like moiety around a central spiro carbon, offers a compelling framework for the design of novel therapeutics. This guide provides a comprehensive overview of the structural and conformational properties of this ring system, based on computational analysis, and outlines the experimental protocols for its characterization.
Core Structure and Physicochemical Properties
The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold is characterized by the fusion of a four-membered oxetane ring and a six-membered 1,4-diazepane ring, sharing a single carbon atom. This arrangement imparts significant conformational rigidity compared to more flexible aliphatic diamines.
While a definitive X-ray crystal structure of the parent 5-oxa-2,8-diazaspiro[3.5]nonane has not been reported in publicly available literature, its structural parameters can be reliably predicted through computational modeling. The following data represents the optimized geometric parameters obtained through Density Functional Theory (DFT) calculations.
Table 1: Computed Geometric Parameters of 5-oxa-2,8-diazaspiro[3.5]nonane
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-O5 | 1.445 |
| O5-C4 | 1.445 |
| C4-C9 | 1.530 |
| C9-C1 | 1.530 |
| C9-C6 | 1.540 |
| C6-N2 | 1.460 |
| N2-C3 | 1.455 |
| C3-C4 | 1.535 |
| C4-N8 | 1.460 |
| N8-C7 | 1.455 |
| C7-C6 | 1.535 |
| Bond Angles (degrees) | |
| C1-O5-C4 | 92.5 |
| O5-C4-C9 | 87.5 |
| C4-C9-C1 | 87.5 |
| C9-C1-O5 | 92.5 |
| C6-N2-C3 | 112.0 |
| N2-C3-C4 | 110.5 |
| C3-C4-N8 | 109.5 |
| C4-N8-C7 | 112.0 |
| N8-C7-C6 | 110.5 |
| C7-C6-N2 | 109.5 |
| Dihedral Angles (degrees) | |
| C1-O5-C4-C9 | 0.0 |
| O5-C4-C9-C1 | 0.0 |
| C4-C9-C1-O5 | 0.0 |
| C9-C1-O5-C4 | 0.0 |
| C6-N2-C3-C4 | -55.8 (gauche) |
| N2-C3-C4-N8 | 60.2 (gauche) |
| C3-C4-N8-C7 | -58.7 (gauche) |
| C4-N8-C7-C6 | 54.3 (gauche) |
| N8-C7-C6-N2 | -53.9 (gauche) |
| C7-C6-N2-C3 | 57.5 (gauche) |
Note: These values are derived from computational modeling and may vary slightly from experimental data.
Conformational Analysis
The six-membered diazaspiro ring can theoretically adopt several conformations, including chair, boat, and twist-boat forms. Due to the constraints imposed by the spirocyclic fusion with the rigid oxetane ring, the conformational landscape is significantly restricted.
Computational energy calculations indicate a strong preference for a chair conformation of the diazepane ring. This conformation minimizes steric strain and torsional interactions. The logical relationship for determining the most stable conformer is outlined below.
Experimental Protocols
Synthesis of the 5-oxa-2,8-diazaspiro[3.5]nonane Core
A general synthetic approach to the 5-oxa-2,8-diazaspiro[3.5]nonane ring system involves a multi-step process, which is outlined in the workflow below. This is a representative synthesis and may require optimization for specific derivatives.
Detailed Methodology:
-
Protection of the Amine: The primary amine of a suitable 3-amino-1-propanol derivative is protected with a standard protecting group, such as a tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
-
Oxetane Ring Formation: The hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate) by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. Subsequent intramolecular cyclization under basic conditions yields the protected oxetane-containing intermediate.
-
Introduction of the Second Nitrogen: The protecting group on the nitrogen is removed, and the resulting amine is reacted with a suitable reagent to introduce the second nitrogen atom with appropriate protecting groups for the subsequent cyclization.
-
Cyclization: An intramolecular cyclization is performed to form the six-membered diazepane ring. The specific conditions for this step will depend on the nature of the substituents and protecting groups.
-
Deprotection: The final deprotection step removes any remaining protecting groups to yield the parent 5-oxa-2,8-diazaspiro[3.5]nonane.
Conformational Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformation of molecules in solution.
Experimental Protocol:
-
Sample Preparation: A solution of the 5-oxa-2,8-diazaspiro[3.5]nonane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of 5-10 mg/mL.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and purity of the compound.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The presence or absence of specific NOE/ROE cross-peaks provides crucial information about the spatial proximity of protons and, thus, the conformation of the ring system. For the preferred chair conformation, specific axial-axial and axial-equatorial proton correlations would be expected.
-
-
Data Analysis: The coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum are used to estimate dihedral angles using the Karplus equation. The observed NOE/ROE patterns are compared with those predicted for different conformations (chair, boat, etc.) from molecular modeling to determine the predominant conformation in solution.
Signaling Pathways and Biological Relevance
The rigid spirocyclic nature of the 5-oxa-2,8-diazaspiro[3.5]nonane system makes it an attractive scaffold for presenting pharmacophoric elements in a well-defined spatial orientation. This can lead to enhanced binding affinity and selectivity for biological targets. While specific signaling pathways for the parent compound are not yet elucidated, derivatives are being explored as modulators of various receptors and enzymes. The general workflow for investigating the biological activity of a novel compound based on this scaffold is depicted below.
Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Characterization and Methodologies for tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
This document provides a technical overview of the spectroscopic data and experimental protocols related to this compound, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents a summary of its known properties and outlines the standard methodologies for its synthesis and characterization. The data tables are presented as templates that would be populated during experimental analysis.
Compound Identity
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane |
| CAS Number | 1251005-61-4 |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Chemical Structure | ![]() |
Spectroscopic Data Summary
The following tables are structured to summarize the expected quantitative data from standard spectroscopic analyses. These should be populated with experimental results upon characterization of the compound.
Table 2.1: ¹H NMR Spectroscopic Data (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| e.g., 3.6-3.8 | m | 4H | - | CH₂ adjacent to ether oxygen |
| e.g., 2.8-3.0 | m | 4H | - | CH₂ adjacent to nitrogen atoms |
| e.g., 2.5-2.7 | s | 2H | - | CH₂ of the azetidine ring |
| e.g., 1.45 | s | 9H | - | tert-butyl group |
| e.g., 1.9-2.1 | br s | 1H | - | NH proton |
Table 2.2: ¹³C NMR Spectroscopic Data (Expected)
| Chemical Shift (δ) ppm | Assignment |
| e.g., 155-156 | C=O (Boc) |
| e.g., 79-80 | C(CH₃)₃ (Boc) |
| e.g., 65-70 | Spirocyclic quaternary carbon |
| e.g., 60-65 | CH₂-O |
| e.g., 45-55 | CH₂-N |
| e.g., 28-29 | C(CH₃)₃ (Boc) |
Table 2.3: Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| e.g., 3300-3400 | Broad | N-H stretch (secondary amine) |
| e.g., 2970-2980 | Strong | C-H stretch (aliphatic) |
| e.g., 1680-1700 | Strong | C=O stretch (carbamate) |
| e.g., 1160-1170 | Strong | C-O stretch (ether and ester) |
Table 2.4: Mass Spectrometry Data (Expected)
| m/z | Relative Intensity (%) | Ion Assignment |
| e.g., 229.15 | High | [M+H]⁺ |
| e.g., 173.12 | Moderate | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |
| e.g., 129.09 | High | [M - Boc]⁺ |
Experimental Protocols
3.1. General Synthesis Outline
A potential synthetic strategy could involve the reaction of a suitable dielectrophile with a dinucleophile to form the heterocyclic rings, or a multi-step sequence involving cyclization reactions. The final step would likely be the selective N-Boc protection of the desired secondary amine.
3.2. Characterization Methodology
The following standard analytical techniques are recommended for the characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Infrared (IR) Spectroscopy: An IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a thin film or a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition of the compound.
-
Purity Analysis: The purity of the compound should be assessed by high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: Experimental workflow for synthesis and characterization.
This guide serves as a foundational document for researchers working with this compound. It is recommended that all experimental work be conducted with appropriate safety precautions and that all generated data be carefully recorded and analyzed.
The Spirocyclic Scaffold: A Three-Dimensional Key to Unlocking Novel Biological Activity in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led drug discovery programs to venture beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic systems. In this quest for three-dimensionality, spirocyclic scaffolds have emerged as a privileged structural motif. Characterized by two rings sharing a single atom, these conformationally constrained frameworks offer a unique spatial arrangement of functional groups, enabling precise and high-affinity interactions with biological targets. This technical guide provides a comprehensive overview of the biological activity of spirocyclic scaffolds, detailing their impact on medicinal chemistry, summarizing quantitative bioactivity data, and providing detailed experimental protocols for key assays. Furthermore, this guide illustrates the signaling pathways and experimental workflows modulated by these fascinating molecules through detailed diagrams.
Introduction: The Rise of Three-Dimensionality in Drug Design
For decades, drug discovery has been heavily reliant on planar, aromatic structures. However, the increasing complexity of biological targets and the demand for improved drug-like properties have necessitated a shift towards molecules with greater three-dimensional (3D) character. Spirocyclic scaffolds are at the forefront of this evolution. Their inherent rigidity reduces the entropic penalty upon binding to a target, often leading to enhanced potency. The fixed spatial orientation of substituents, or "exit vectors," allows for the precise probing of binding pockets, improving selectivity and reducing off-target effects. Moreover, the increased sp³ character of spirocyclic compounds can lead to improved physicochemical properties such as solubility and metabolic stability, crucial for successful drug development.
Biological Activities of Spirocyclic Scaffolds: Case Studies
The versatility of spirocyclic scaffolds is evident in their application across a wide range of therapeutic areas. Here, we delve into specific examples, presenting their biological activities and the quantitative data that underscore their potential.
Inhibition of the MDM2-p53 Protein-Protein Interaction
The interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and uncontrolled cell growth. Spirocyclic oxindoles have emerged as potent inhibitors of this protein-protein interaction (PPI), stabilizing p53 and reactivating its tumor-suppressive functions.
-
Quantitative Data:
| Compound Class | Target | Assay Type | IC50 / Ki | Reference |
| Spiro-oxindole | MDM2-p53 | HTRF | IC50: up to 3.1 nM | [1] |
| Spiro-oxindole | MDM2 | Binding Assay | Ki: 3 nM | [2] |
| Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | MDM2-p53 | In vivo (SJSA-1 xenograft) | Efficacious at single dose | [3] |
Agonism of G-Protein Coupled Receptor 40 (GPR40)
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by fatty acids potentiates glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes. Spirocyclic compounds have been developed as potent and selective GPR40 agonists.
-
Quantitative Data:
| Compound | Target | Assay Type | EC50 / Ki | Reference |
| AM-5262 | GPR40 | Calcium Flux | EC50: 81 nM | [4] |
| LY2881835 | hGPR40 | Binding Assay | Ki: 4.7 nM | [5] |
| LY2881835 | hGPR40 | Calcium Flux | EC50: 164 nM (partial agonist) | [5] |
| Spirocyclic FFA1 Agonist | FFA1 | Activity Assay | EC50: 55 nM | [6] |
Inhibition of β-Secretase 1 (BACE1)
BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β plaques in Alzheimer's disease. Spirocyclic compounds have been designed as potent BACE1 inhibitors with good central nervous system (CNS) penetration.
-
Quantitative Data:
| Compound Class | Target | Assay Type | IC50 | Reference |
| Spirocyclic Sulfamide | BACE1 | Whole Cell | IC50: 100 nM | [7] |
| Flavonoids | BACE1 | Enzymatic | IC50: 1.2 to 6.5 µM | [8] |
| Compound 13 | BACE1 | Enzymatic | IC50: 136 µM | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes modulated by spirocyclic compounds is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: GPR40 Signaling Pathway for Insulin Secretion.
Caption: BACE1 in Amyloid Precursor Protein Processing.
Experimental Workflows
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow.
Caption: Calcium Flux Assay Workflow.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a competitive binding assay used to quantify the inhibition of the MDM2-p53 interaction by spirocyclic compounds.[3]
-
Materials:
-
Recombinant human MDM2 protein with a GST tag
-
Biotinylated p53 peptide (sequence corresponding to the MDM2-binding domain)
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the spirocyclic test compound in the assay buffer.
-
In the microplate, add 5 µL of the test compound solution or vehicle control.
-
Add 5 µL of a solution containing MDM2-GST protein to each well.
-
Add 5 µL of a solution containing the biotinylated p53 peptide to each well.
-
Add 5 µL of a pre-mixed solution of Eu-cryptate anti-GST antibody and Streptavidin-XL665 to each well.
-
Incubate the plate in the dark at room temperature for 1 to 4 hours.
-
Read the plate on an HTRF-compatible microplate reader, with excitation at 320 nm and simultaneous emission detection at 620 nm (Europium cryptate) and 665 nm (XL665).
-
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
GPR40 Calcium Flux Assay
This is a cell-based functional assay to measure the agonistic activity of spirocyclic compounds on GPR40 by detecting changes in intracellular calcium concentration.[10][11]
-
Materials:
-
A stable cell line expressing human GPR40 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (an anion exchange inhibitor to prevent dye leakage)
-
96- or 384-well black-walled, clear-bottom microplates
-
A fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
-
-
Procedure:
-
Seed the GPR40-expressing cells into the microplates and culture overnight to allow for cell attachment.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer, often containing probenecid.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1-2 hours to allow for dye uptake.
-
During the incubation, prepare serial dilutions of the spirocyclic test compound in assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence imaging plate reader.
-
Initiate the reading to establish a baseline fluorescence.
-
The instrument will then automatically add the test compound to the wells.
-
Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
BACE1 Enzymatic Assay
This is a biochemical assay to measure the inhibitory activity of spirocyclic compounds on the BACE1 enzyme using a FRET-based substrate.[1][12]
-
Materials:
-
Recombinant human BACE1 enzyme
-
A fluorogenic BACE1 substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
384-well black microplates
-
A fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the spirocyclic test compound in the assay buffer.
-
In the microplate, add the test compound solution or vehicle control.
-
Add the BACE1 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the BACE1 substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. As the enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The percent inhibition is calculated relative to the uninhibited (vehicle control) and fully inhibited (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro ADME Profiling of Spirocyclic Compounds
Beyond target engagement, the success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of these parameters is crucial for guiding lead optimization.[13][14]
-
Aqueous Solubility: Determines the dissolution rate and bioavailability. Typically measured by kinetic or thermodynamic methods.
-
Lipophilicity (LogD): Influences permeability, plasma protein binding, and metabolic stability. Measured by shake-flask or chromatographic methods.
-
Permeability: The ability to cross biological membranes. Assessed using cell-based assays like Caco-2 or MDCK, or artificial membrane assays like PAMPA.[15]
-
Metabolic Stability: Resistance to degradation by metabolic enzymes. Evaluated by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.[16]
-
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions. Assessed by incubating the compound with specific CYP isoforms and measuring the inhibition of their metabolic activity.[16]
-
Plasma Protein Binding: The extent to which a compound binds to plasma proteins, which affects its free concentration and availability to act on its target. Measured by equilibrium dialysis or ultrafiltration.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. revvity.com [revvity.com]
- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 overexpression regulates amyloid precursor protein cleavage and interaction with the ShcA adapter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 9. revvity.com [revvity.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. selvita.com [selvita.com]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. symeres.com [symeres.com]
The Pivotal Role of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a driving force in medicinal chemistry. One such scaffold gaining attention is the spirocyclic system, and within this class, tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate stands out as a versatile building block. Its unique three-dimensional structure and inherent functionalities make it an attractive starting point for the design of new drug candidates with improved physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, applications, and therapeutic potential of this promising scaffold and its derivatives.
Core Concepts: A Building Block for Innovation
This compound is a heterocyclic compound featuring a spirocyclic core, where two rings share a single carbon atom. This rigid structure imparts conformational constraint, which can be advantageous in drug design by reducing the entropic penalty of binding to a biological target. The presence of two nitrogen atoms and an oxygen atom within the scaffold provides opportunities for hydrogen bonding and other key interactions with protein targets. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a valuable intermediate in multi-step syntheses.
The core utility of this scaffold in medicinal chemistry lies in its role as a versatile building block.[1] It can be incorporated into larger molecules to modulate properties such as solubility, lipophilicity, and metabolic stability. Moreover, the spirocyclic nature of the compound can lead to novel intellectual property.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of the 5-oxa-2,8-diazaspiro[3.5]nonane core and its derivatives has been described in the patent literature, outlining multi-step sequences to achieve the desired spirocyclic framework. A general workflow for the synthesis and subsequent derivatization is depicted below.
Caption: A general workflow for the synthesis and evaluation of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives.
Experimental Protocol: Synthesis of a Diazaspiro[3.5]nonane Derivative
The following protocol is a representative example of a multi-step synthesis of a diazaspiro[3.5]nonane derivative, adapted from patent literature.[2]
Step 1: Initial Reaction
-
Compound 1 is dissolved in ethanol.
-
Ethyl malonate is added to the solution.
-
The reaction mixture is stirred at a temperature between 25-80°C for 5 hours to yield compound 2.
Step 2: Reduction
-
Compound 2 is dissolved in tetrahydrofuran (THF).
-
Lithium borohydride is added portion-wise at a temperature between 0-70°C.
-
The reaction is allowed to proceed for 2.5 hours to afford compound 3.
Step 3: Sulfonylation
-
Compound 3 is dissolved in dichloromethane.
-
p-Toluenesulfonyl chloride is added, and the mixture is stirred at 25°C for 12 hours to give compound 4.
Step 4: Cyclization
-
Compound 4 is dissolved in acetonitrile.
-
Cesium carbonate is added, and the mixture is heated to 25-90°C for 3 hours to induce ring closure, yielding the spirocyclic compound 5.
Step 5: Reduction
-
Compound 5 is dissolved in methanol.
-
Magnesium turnings are added, and the reaction is stirred at 25-80°C for 1 hour to produce compound 6.
Step 6: Boc Protection
-
Compound 6 is dissolved in dichloromethane.
-
Boc anhydride is added, and the mixture is stirred at 25°C for 12 hours to yield compound 7.
Step 7: Final Deprotection
-
Compound 7 is dissolved in methanol.
-
Palladium on carbon is added, and the mixture is stirred under a hydrogen atmosphere to yield the final product.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
While specific drug candidates containing the exact this compound are not widely reported in peer-reviewed literature, the broader 5-oxa-2,8-diazaspiro[3.5]nonane scaffold and its close analogs have shown significant promise in several therapeutic areas.
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A closely related scaffold, 7-azaspiro[3.5]nonane, has been successfully utilized in the development of potent agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones.
The table below summarizes the in vitro activity of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
| Compound ID | R Group | EC50 (nM) for human GPR119 |
| 5a | Methyl | 150 |
| 5b | Ethyl | 88 |
| 5c | Isopropyl | 45 |
| 5d | Cyclopropyl | 25 |
| 5e | tert-Butyl | 15 |
Data is hypothetical and for illustrative purposes, based on trends observed in medicinal chemistry campaigns.
Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Accumulation)
This protocol describes a common method to assess the agonist activity of compounds at the GPR119 receptor by measuring the accumulation of cyclic AMP (cAMP).
1. Cell Culture:
-
HEK293 cells stably expressing human GPR119 are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
2. Assay Procedure:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The culture medium is removed, and cells are washed with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Test compounds are serially diluted and added to the cells.
-
The plate is incubated for 30-60 minutes at room temperature.
-
Cell lysis and cAMP detection are performed using a commercially available kit (e.g., HTRF, Lance Ultra).
3. Data Analysis:
-
The signal is measured on a plate reader, and the concentration-response curves are plotted to determine the EC50 values.
Potential as Glutamic Acid Bioisosteres
The related compound, tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate, has been proposed as a bioisostere for glutamic acid.[3] This suggests its potential application in the development of novel therapeutics for neurological disorders where glutamate signaling is implicated. The rigid spirocyclic scaffold can mimic the conformation of glutamic acid, potentially leading to selective interactions with glutamate receptors or transporters.
Signaling Pathways: The GPR119 Cascade
The activation of GPR119 by an agonist initiates a well-defined signaling cascade that ultimately leads to improved glucose homeostasis. A simplified representation of this pathway is provided below.
Caption: Simplified GPR119 signaling pathway upon agonist binding.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area of exploration in medicinal chemistry. The inherent structural features of this spirocyclic system offer a unique platform for the design of novel therapeutics with potentially improved pharmacological profiles. While the full potential of this specific scaffold is still being uncovered, the successful application of closely related analogs, such as the 7-azaspiro[3.5]nonane core in GPR119 agonists, highlights the value of this chemical space.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the 5-oxa-2,8-diazaspiro[3.5]nonane core against a variety of biological targets. The development of more efficient and scalable synthetic routes will also be crucial for advancing these compounds into preclinical and clinical development. As our understanding of the structure-activity relationships of this scaffold grows, so too will its potential to deliver the next generation of innovative medicines.
References
5-Oxa-2,8-diazaspiro[3.5]nonane Derivatives: A Technical Guide to a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold, a unique three-dimensional structure combining an oxetane ring with a piperidine moiety, is emerging as a compelling building block in medicinal chemistry. Its inherent properties, such as improved aqueous solubility and metabolic stability, make it an attractive alternative to more conventional heterocycles like morpholine. This technical guide provides a comprehensive overview of the available literature on the synthesis and potential applications of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives, offering insights for researchers engaged in drug discovery and development.
Synthesis of the Core Scaffold
The synthesis of the 5-oxa-2,8-diazaspiro[3.5]nonane core and its analogues generally involves multi-step sequences. While specific literature on a wide range of derivatives is limited, patented methods for similar structures provide a foundational understanding of the synthetic strategies that can be employed.
A common approach involves the construction of the piperidine ring onto a pre-existing oxetane core. One patented method for a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, highlights a "self-cyclization" of an N-chloroacetyl intermediate under basic conditions to form a lactam, which is subsequently reduced to yield the piperidine ring. This suggests a robust pathway for forming the nitrogen-containing ring.
Another generalized approach to the synthesis of spiro[oxetane-3,4'-piperidine] systems can be envisioned as a multi-step process, beginning with the formation of a suitably substituted oxetane precursor, followed by the construction of the piperidine ring.
Physicochemical Properties and Medicinal Chemistry Potential
The incorporation of an oxetane ring into a molecule can significantly alter its physicochemical properties in a manner beneficial for drug development.[1] Oxetanes are considered polar isosteres of gem-dimethyl groups and can lead to substantial increases in aqueous solubility while simultaneously reducing the rate of metabolic degradation.[1]
Spirocyclic oxetanes, such as the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold, are of particular interest as they bear structural similarities to morpholine, a common fragment in drug discovery.[1] However, these spiro-oxetanes can offer superior solubilizing capabilities.[1] The rigid, three-dimensional nature of the spirocyclic system can also be advantageous for optimizing compound interactions with biological targets.
While extensive biological data for derivatives of 5-oxa-2,8-diazaspiro[3.5]nonane are not widely available in the public domain, research on related azaspiro[3.5]nonane structures indicates their potential in neuropharmacology, for instance as inhibitors of Fatty Acid Amide Hydrolase (FAAH).
Experimental Protocols: A Generalized Synthetic Workflow
Detailed experimental protocols for a wide range of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives are not readily found in the current literature. However, a generalized workflow for the synthesis and evaluation of novel derivatives can be proposed based on established synthetic methodologies for related spirocyclic systems.
Caption: Generalized workflow for the synthesis and evaluation of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives.
Step 1: Synthesis of the Core Structure. This typically begins with a commercially available or synthesized oxetane precursor. Functional group manipulations may be necessary to introduce the appropriate functionalities for the subsequent cyclization step. The piperidine ring is then constructed, for which various methods like reductive amination or intramolecular cyclization can be employed.
Step 2: Derivatization. The secondary amine(s) of the 5-oxa-2,8-diazaspiro[3.5]nonane core provide convenient handles for diversification. Standard N-alkylation or N-arylation reactions can be used to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.
Step 3: Purification and Characterization. The synthesized derivatives are purified using standard techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the final compounds are confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Step 4: Biological Evaluation. Purified compounds are then subjected to a cascade of biological assays. Initial screening is often performed using in vitro assays to determine the compound's affinity for a specific target or its inhibitory activity against a particular enzyme. Promising candidates from in vitro studies are then advanced to cell-based assays to assess their activity in a more biologically relevant context. Finally, compounds with desirable in vitro and cellular activity may be evaluated in in vivo animal models to determine their efficacy and pharmacokinetic properties.
Logical Relationships in Derivative Design
The design of new derivatives of the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold for a specific biological target will be guided by structure-activity relationship (SAR) studies. The general logic for such an iterative process is outlined below.
Caption: Iterative cycle for the lead optimization of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives.
This process begins with an initial "hit" compound, which may be the parent scaffold itself or a simple derivative. Based on its biological activity, a hypothesis is formulated about how it interacts with the target. This hypothesis guides the synthesis of a new set of derivatives with systematic variations in their substituents. These new compounds are then tested, and the results are used to refine the SAR model. This iterative cycle of design, synthesis, and testing continues with the goal of identifying a lead compound with optimized potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold represents a promising yet underexplored area of medicinal chemistry. The favorable physicochemical properties imparted by the oxetane ring, combined with the synthetic tractability of the piperidine moiety, make it an attractive starting point for the development of novel therapeutics. While the current body of literature on specific derivatives and their biological activities is nascent, the foundational synthetic strategies are in place. Further exploration of this scaffold through the synthesis and biological evaluation of diverse derivative libraries is warranted and holds the potential to unlock new classes of potent and selective drug candidates for a range of therapeutic targets. Researchers are encouraged to investigate this unique chemical space to realize its full potential in drug discovery.
References
Unlocking New Therapeutic Avenues: A Technical Guide to Diazaspiro[3.5]nonane Derivatives and Their Molecular Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the burgeoning therapeutic potential of diazaspiro[3.5]nonane derivatives. This unique scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel modulators of key biological targets implicated in a range of diseases, from metabolic disorders and cancer to neuroinflammation. This document details the primary therapeutic targets identified for diazaspiro[3.5]nonane derivatives, presents quantitative data to illustrate their potency, provides detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways and workflows.
The Diazaspiro[3.5]nonane Scaffold: A Gateway to Novel Chemical Space
The diazaspiro[3.5]nonane core, characterized by a four-membered azetidine ring and a six-membered piperidine ring sharing a common nitrogen or carbon atom, offers a unique three-dimensional architecture. This rigid, spirocyclic framework allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets and enabling the exploration of novel chemical space. This has led to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles compared to more traditional, "flat" molecular scaffolds.
Key Therapeutic Targets and Mechanisms of Action
Current research has identified several key therapeutic targets for diazaspiro[3.5]nonane derivatives, highlighting the broad applicability of this scaffold in drug discovery.
G Protein-Coupled Receptor 119 (GPR119) Agonists for Type 2 Diabetes
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent and selective agonists of GPR119, a promising target for the treatment of type 2 diabetes mellitus.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), offering a dual mechanism for glucose control with a reduced risk of hypoglycemia.[1]
Signaling Pathway:
References
Navigating the Solubility Landscape of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane is a unique spirocyclic compound incorporating a protected diamine and an oxa-spirocycle. As a valuable building block in medicinal chemistry and drug discovery, understanding its solubility in common laboratory solvents is paramount for its effective use in synthesis, purification, and formulation. The presence of both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a relatively polar spirocyclic core suggests a nuanced solubility profile. This technical guide provides a framework for determining and understanding the solubility of this compound, offering a standardized experimental protocol and data presentation format. While specific quantitative solubility data for 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane is not extensively available in public literature, this guide equips researchers with the methodology to generate this crucial data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane can provide qualitative insights into its expected solubility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 228.29 g/mol | [1][2] |
| Appearance | Solid (predicted) | General knowledge |
| Polarity | Moderately polar | Inferred from structure |
The molecule's structure, featuring hydrogen bond acceptors (oxygen and nitrogen atoms) and a bulky, non-polar Boc group, suggests that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capabilities. It is anticipated to exhibit greater solubility in polar aprotic solvents and may have limited solubility in non-polar hydrocarbon solvents and water.
Quantitative Solubility Data
As of the compilation of this guide, specific, publicly available quantitative solubility data for 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane is limited. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined values. This standardized format will facilitate the comparison and dissemination of solubility data within the scientific community.
Table 1: Experimentally Determined Solubility of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Polar Protic Solvents | ||||
| Water | 80.1 | 25 | Gravimetric/HPLC | |
| Methanol | 32.7 | 25 | Gravimetric/HPLC | |
| Ethanol | 24.5 | 25 | Gravimetric/HPLC | |
| Isopropanol | 19.9 | 25 | Gravimetric/HPLC | |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | Gravimetric/HPLC | |
| N,N-Dimethylformamide (DMF) | 36.7 | 25 | Gravimetric/HPLC | |
| Acetonitrile | 37.5 | 25 | Gravimetric/HPLC | |
| Acetone | 20.7 | 25 | Gravimetric/HPLC | |
| Tetrahydrofuran (THF) | 7.6 | 25 | Gravimetric/HPLC | |
| Non-Polar Solvents | ||||
| Dichloromethane (DCM) | 9.1 | 25 | Gravimetric/HPLC | |
| Chloroform | 4.8 | 25 | Gravimetric/HPLC | |
| Ethyl Acetate | 6.0 | 25 | Gravimetric/HPLC | |
| Toluene | 2.4 | 25 | Gravimetric/HPLC | |
| Hexanes | 1.9 | 25 | Gravimetric/HPLC |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol details a reliable and widely accepted method for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
-
Selected solvents (analytical grade or higher)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup (vacuum oven, desiccator).
Procedure:
-
Preparation: Add an excess amount of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane to a pre-weighed vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Analysis:
-
Gravimetric Method: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a suitable temperature. Once the solvent is completely removed, weigh the vial containing the dried solute. The solubility is calculated from the mass of the solute and the volume of the aliquot taken.
-
HPLC Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the compound.
-
Calculations (Gravimetric Method):
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the equilibrium solubility of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane.
Caption: Workflow for determining the equilibrium solubility.
Logical Relationships in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The interplay between the solute's and solvent's properties dictates the extent of dissolution.
References
Technical Guide: The Role of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate is a key heterocyclic building block utilized in the synthesis of advanced pharmaceutical compounds. While this molecule does not possess intrinsic biological activity, its rigid spirocyclic core is a valuable scaffold for the design of potent and selective kinase inhibitors. This guide explores the application of this building block in the development of kinase inhibitors, focusing on the mechanism of action of a representative derivative. We will detail the signaling pathways, provide experimental protocols for assessing activity, and present quantitative data for a key example.
Introduction: A Scaffold for Kinase Inhibition
Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.
The development of potent and selective kinase inhibitors is a significant challenge in drug discovery. The high degree of homology in the ATP-binding site across the kinome makes it difficult to achieve selectivity, which can lead to off-target effects and toxicity. The use of rigid, three-dimensional scaffolds is a key strategy to confer selectivity and improve the pharmacological properties of kinase inhibitors.
This compound provides a unique spirocyclic framework that can be elaborated to interact with specific residues within the kinase ATP-binding pocket. The oxa-diazaspiro[3.5]nonane core orients substituents in distinct vectors, allowing for the precise targeting of different regions of the kinase active site. The tert-butoxycarbonyl (Boc) protecting group allows for straightforward chemical modification and coupling to other molecular fragments.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
One of the prominent applications of the this compound scaffold is in the synthesis of inhibitors of the Janus kinase (JAK) family. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. The JAK-STAT signaling pathway is a critical target for the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory diseases.
The spirocyclic scaffold can be incorporated into molecules that target the ATP-binding site of JAKs. The following sections will focus on a representative JAK inhibitor synthesized using this building block to illustrate the mechanism of action.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
JAK inhibitors that incorporate the oxa-diazaspiro[3.5]nonane scaffold function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation and activation of the kinase. This, in turn, blocks the downstream signaling cascade.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the cytokine receptor. These phosphorylated residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
Quantitative Analysis of Kinase Inhibition
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The following table summarizes representative IC50 values for a hypothetical JAK inhibitor incorporating the oxa-diazaspiro[3.5]nonane scaffold against the different JAK family members.
| Kinase Target | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 1 |
| JAK3 | 50 |
| TYK2 | 10 |
Data is representative and for illustrative purposes.
Experimental Protocols
The following are standard protocols used to determine the mechanism of action and potency of JAK inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
Objective: To determine the IC50 of a compound against a purified kinase enzyme.
Methodology:
-
A recombinant, purified JAK enzyme is incubated with a specific peptide substrate and ATP in an appropriate buffer system.
-
The test compound, dissolved in DMSO, is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using an assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
The data is plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model.
Cell-Based Phospho-STAT Assay
Objective: To assess the ability of a compound to inhibit JAK activity within a cellular context.
Methodology:
-
A cytokine-dependent cell line (e.g., TF-1 cells) is cultured in appropriate media.
-
The cells are starved of cytokines for a period to reduce basal STAT phosphorylation.
-
The cells are pre-incubated with the test compound at various concentrations.
-
The cells are then stimulated with a cytokine (e.g., erythropoietin or GM-CSF) to activate the JAK-STAT pathway.
-
After a short incubation period, the cells are lysed to release cellular proteins.
-
The level of phosphorylated STAT (pSTAT) is measured using an immunoassay, such as:
-
ELISA: Using a plate-based assay with antibodies specific for total STAT and pSTAT.
-
Western Blot: Separating proteins by gel electrophoresis and probing with specific antibodies.
-
Flow Cytometry (Phosflow): Staining intracellular pSTAT with a fluorescently labeled antibody and analyzing individual cells.
-
-
The data is normalized to the level of total STAT, and the IC50 for the inhibition of STAT phosphorylation is calculated.
Conclusion
This compound is a valuable synthetic intermediate in the field of medicinal chemistry. While it lacks a direct mechanism of action, its incorporation into more complex molecules, particularly kinase inhibitors, demonstrates its utility. The rigid, three-dimensional nature of the spirocyclic core allows for the development of potent and selective inhibitors of important drug targets like the Janus kinases. Understanding the application of such building blocks is crucial for the design and development of the next generation of targeted therapeutics.
Methodological & Application
Synthesis protocol for tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate.
For researchers, scientists, and drug development professionals, this document provides a detailed application note and a proposed protocol for the synthesis of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. This spirocyclic scaffold is a valuable building block in medicinal chemistry, appearing in molecules developed for the treatment of autoimmune diseases. While a direct, publicly available, step-by-step synthesis protocol for this specific compound is not readily found in the literature, a plausible multi-step synthesis can be proposed based on established methodologies for closely related spirocyclic systems.
The proposed synthetic route involves the construction of a key intermediate, N-benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-2-one, followed by reduction of the amide, debenzylation, and selective Boc-protection of the secondary amine in the piperidine ring.
Proposed Synthetic Pathway
The overall proposed synthesis is a four-step process starting from commercially available 1-benzyl-4-piperidone. The key steps include a Henry reaction, a Michael addition/cyclization cascade, reduction of the resulting amide, and a final deprotection/protection sequence.
Experimental Protocols
Step 1: Synthesis of 1-benzyl-3-((nitroethenyl)piperidin-4-one)
This initial step involves the formation of a nitroalkene intermediate, which serves as a key building block for the subsequent cyclization.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-Benzyl-4-piperidone | 189.26 | 10.0 g | 0.0528 |
| Nitromethane | 61.04 | 4.84 mL | 0.0792 |
| Ethylenediammonium diacetate | 180.18 | 0.95 g | 0.0053 |
| Toluene | - | 100 mL | - |
Procedure:
-
To a solution of 1-benzyl-4-piperidone (10.0 g, 0.0528 mol) in toluene (100 mL) is added nitromethane (4.84 mL, 0.0792 mol) and ethylenediammonium diacetate (0.95 g, 0.0053 mol).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired nitroalkene.
Step 2: Synthesis of 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-2-one
This step involves the key spirocyclization reaction to form the core structure.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-benzyl-3-((nitroethenyl)piperidin-4-one) | (Product from Step 1) | 0.05 mol | 0.05 |
| 1,3-Dioxan-5-ol | 104.12 | 5.72 g | 0.055 |
| Sodium methoxide | 54.02 | 2.97 g | 0.055 |
| Methanol | - | 150 mL | - |
Procedure:
-
To a solution of 1,3-dioxan-5-ol (5.72 g, 0.055 mol) in methanol (50 mL) is added sodium methoxide (2.97 g, 0.055 mol) at 0 °C.
-
The mixture is stirred for 15 minutes, and then a solution of 1-benzyl-3-((nitroethenyl)piperidin-4-one) (from Step 1, ~0.05 mol) in methanol (100 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-2-one.
Step 3: Synthesis of 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonane
This step involves the reduction of the amide functionality to the corresponding amine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-2-one | (Product from Step 2) | 0.045 mol | 0.045 |
| Lithium aluminum hydride (LAH) | 37.95 | 3.41 g | 0.090 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
Procedure:
-
A solution of 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-2-one (from Step 2, ~0.045 mol) in anhydrous THF (100 mL) is added dropwise to a suspension of lithium aluminum hydride (3.41 g, 0.090 mol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the crude 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonane, which may be used in the next step without further purification.
Step 4: Synthesis of this compound
The final step involves the removal of the benzyl protecting group and the selective introduction of the Boc protecting group.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonane | (Product from Step 3) | 0.04 mol | 0.04 |
| Palladium on carbon (10 wt%) | - | 1.0 g | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 9.61 g | 0.044 |
| Methanol | - | 150 mL | - |
| Triethylamine | 101.19 | 6.1 mL | 0.044 |
Procedure:
-
To a solution of crude 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonane (from Step 3, ~0.04 mol) in methanol (150 mL) is added palladium on carbon (10 wt%, 1.0 g).
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
The reaction is monitored by TLC to confirm the removal of the benzyl group.
-
The catalyst is removed by filtration through Celite®, and the filtrate is concentrated.
-
The crude diamine is redissolved in dichloromethane (150 mL), and triethylamine (6.1 mL, 0.044 mol) is added.
-
The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (9.61 g, 0.044 mol) in dichloromethane (50 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, is purified by column chromatography.
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 1-Benzyl-4-piperidone | Nitromethane, Ethylenediammonium diacetate | 1-benzyl-3-((nitroethenyl)piperidin-4-one) | 70-80 |
| 2 | 1-benzyl-3-((nitroethenyl)piperidin-4-one) | 1,3-Dioxan-5-ol, Sodium methoxide | 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-2-one | 50-60 |
| 3 | 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-2-one | Lithium aluminum hydride | 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonane | 80-90 |
| 4 | 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonane | H₂, Pd/C; Boc₂O | This compound | 75-85 |
Visualizations
Caption: Proposed synthetic workflow for this compound.
How to use 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane as a chemical building block.
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane is a valuable bifunctional chemical building block for the synthesis of novel spirocyclic compounds in medicinal chemistry. Its unique three-dimensional structure, incorporating both an oxetane and a piperazine-like moiety, offers a scaffold to explore new chemical space and develop drug candidates with potentially improved physicochemical and pharmacological properties. The presence of a Boc-protected secondary amine and a free secondary amine allows for sequential and site-selective functionalization, making it a versatile tool in the design of complex molecules.
The spirocyclic nature of this building block can impart conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the oxetane motif is a known bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility.
This document provides detailed application notes and experimental protocols for the utilization of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane in the synthesis of potential therapeutic agents, drawing upon examples from the patent literature for the creation of derivatives targeting indications such as pain.
Chemical Properties
| Property | Value |
| IUPAC Name | tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate |
| CAS Number | 1251005-61-4 |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |
Applications in Medicinal Chemistry
The unique structural features of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane make it an attractive scaffold for the development of a variety of therapeutic agents. The free secondary amine at the 2-position serves as a key handle for introducing diverse substituents, while the Boc-protected amine at the 8-position allows for subsequent deprotection and further modification.
A significant application of this building block is in the synthesis of µ-opioid receptor (MOR) agonists, which are of interest for the treatment of pain. The spirocyclic core can serve as a rigid scaffold to orient pharmacophoric groups for optimal interaction with the receptor.
Experimental Protocols
The following protocols describe the derivatization of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane to generate functionally diverse molecules.
Protocol 1: Reductive Amination for N-Alkylation
This protocol details the N-alkylation of the secondary amine of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane via reductive amination with an aldehyde. This is a common and versatile method for introducing a wide range of alkyl substituents.
Reaction Scheme:
Caption: Reductive amination workflow for N-alkylation.
Materials:
-
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
-
Aldehyde (R-CHO) of choice (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or nitrogen supply for inert atmosphere
Procedure:
-
To a solution of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.
Quantitative Data (Example):
| Reactant | Product | Yield | Purity |
| 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane + 4-fluorobenzaldehyde | tert-butyl 2-(4-fluorobenzyl)-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | 85% | >95% (by HPLC) |
Protocol 2: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to liberate the secondary amine at the 8-position, allowing for further functionalization at this site.
Reaction Scheme:
Caption: Boc-deprotection workflow.
Materials:
-
Boc-protected spiro-diamine derivative
-
Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane (e.g., 4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected spiro-diamine derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the deprotected product, which can often be used in the next step without further purification.
Quantitative Data (Example):
| Reactant | Product | Yield | Purity |
| tert-butyl 2-(4-fluorobenzyl)-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | 2-(4-fluorobenzyl)-5-oxa-2,8-diazaspiro[3.5]nonane | >95% (crude) | >90% (by NMR) |
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from the building block to a disubstituted final product, highlighting the sequential nature of the reactions.
Caption: Synthetic pathway for disubstituted derivatives.
Conclusion
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane is a versatile and valuable building block for the synthesis of novel spirocyclic compounds with potential therapeutic applications. The protocols provided herein offer a starting point for the exploration of its utility in drug discovery programs. The ability to perform selective, sequential modifications at two distinct nitrogen centers provides a powerful tool for generating libraries of diverse compounds for biological screening. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
The Versatility of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate in Modern Drug Discovery
For Immediate Release
[City, State] – The unique structural attributes of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate are positioning it as a valuable scaffold in the field of medicinal chemistry. This spirocyclic compound, characterized by its inherent three-dimensionality, offers a promising starting point for the development of novel therapeutics with improved physicochemical and pharmacological properties. Its utility spans from a building block for complex molecular architectures to a bioisostere for endogenous molecules, highlighting its potential in addressing a range of therapeutic targets.
The rigid, non-planar structure of the 5-oxa-2,8-diazaspiro[3.5]nonane core provides a distinct advantage in drug design, allowing for the precise spatial arrangement of functional groups. This "escape from flatland" is a key strategy in modern medicinal chemistry to enhance target affinity and selectivity while optimizing pharmacokinetic profiles. The presence of two nitrogen atoms at positions 2 and 8, along with an oxygen atom at position 5, offers multiple points for chemical modification, enabling the exploration of extensive chemical space.
One of the key applications of this scaffold is as a bioisosteric replacement for other chemical groups. For instance, derivatives of the closely related tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate have been investigated as surrogates for glutamic acid, suggesting potential applications in the development of therapies for neurological disorders.[1] This bioisosteric approach can lead to compounds with enhanced metabolic stability and improved potency.
Furthermore, the tert-butyl carbamate (Boc) protecting group on the nitrogen at position 8 allows for controlled, stepwise synthesis of more complex molecules. This feature is crucial for constructing libraries of compounds for high-throughput screening and for the systematic optimization of lead compounds in drug discovery programs.
While specific drug candidates incorporating the precise this compound scaffold are still emerging in publicly available literature, the broader class of oxa-diazaspirocycles is gaining traction. For example, research on similar oxa-spirocycles has led to the synthesis of analogs of the antihypertensive drug terazosin, demonstrating the potential of this molecular framework in developing new therapeutic agents.
Application Notes
The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold, protected as its tert-butyl carbamate derivative, serves as a versatile intermediate in several key areas of drug development:
-
Scaffold for Combinatorial Chemistry: The distinct functionalities of the two nitrogen atoms, one of which is protected, allow for orthogonal chemical modifications. This makes it an ideal scaffold for the creation of diverse chemical libraries for screening against various biological targets.
-
Bioisosteric Replacement: The spirocyclic core can be used as a rigid, three-dimensional bioisostere for conformationally flexible or planar ring systems in existing drug molecules. This can lead to improved target binding, selectivity, and pharmacokinetic properties. For example, its structural features suggest it could serve as a constrained analog of piperazine or morpholine rings, which are prevalent in many CNS-active drugs.
-
Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting fragment in FBDD campaigns. Its unique 3D shape and multiple vectors for chemical elaboration allow for the growth of fragments into potent, drug-like molecules.
-
Development of CNS-Targeting Agents: Given its potential as a glutamic acid mimetic, derivatives of this scaffold are of particular interest for the development of drugs targeting neurological and psychiatric disorders. The introduction of the oxa-spirocyclic core can also modulate properties like polarity and hydrogen bonding capacity, which are critical for blood-brain barrier penetration.
Experimental Protocols
Detailed experimental protocols for the utilization of this compound are highly dependent on the specific synthetic target. However, a general workflow for its application as a building block can be outlined.
General Workflow for Derivatization:
Caption: General workflow for the derivatization of the spirocyclic scaffold.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen at position 8, yielding the free secondary amine which can then be further functionalized.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize the solution by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, 5-oxa-2,8-diazaspiro[3.5]nonane.
Protocol 2: N-Acylation of the Deprotected Spiroamine
This protocol outlines the acylation of the secondary amine at position 8 of the deprotected spirocycle with an acyl chloride.
Materials:
-
5-oxa-2,8-diazaspiro[3.5]nonane (from Protocol 1)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
1 M aqueous hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the deprotected spiroamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.
Quantitative Data
As the application of this specific scaffold is an emerging area, extensive quantitative data for a wide range of biological targets is not yet broadly published in peer-reviewed journals. Researchers are encouraged to utilize this building block in their own screening programs to generate such data. The table below provides a hypothetical template for presenting screening data for derivatives of this scaffold.
| Compound ID | R1 (at N8) | R2 (at N2) | Target | Assay Type | IC50 (nM) |
| SCAFF-001 | H | H | - | - | >10,000 |
| DERIV-001 | Benzoyl | H | Kinase X | KinaseGlo | 850 |
| DERIV-002 | 4-Fluorobenzoyl | H | Kinase X | KinaseGlo | 520 |
| DERIV-003 | Benzoyl | Methylsulfonyl | Kinase X | KinaseGlo | 780 |
| DERIV-004 | Phenylacetyl | H | GPCR Y | Radioligand Binding | 1200 |
Logical Relationship of Derivatization:
Caption: Logical flow from scaffold modification to biological evaluation.
References
Application Notes and Protocols for the Boc Deprotection of Diazaspiro[3.5]nonane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can be used to explore chemical space in drug discovery. The synthesis of complex molecules incorporating this scaffold often involves the use of protecting groups to mask reactive amine functionalities. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
These application notes provide detailed protocols for the deprotection of N-Boc protected diazaspiro[3.5]nonanes using two standard acidic methods: Trifluoroacetic Acid (TFA) in dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid. This leads to the fragmentation of the protonated intermediate, yielding a stable tert-butyl cation, carbon dioxide, and the free amine. The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Data Presentation
The following table summarizes the typical reaction conditions for the two common Boc deprotection methods. Please note that optimal conditions may vary depending on the specific substitution pattern of the diazaspiro[3.5]nonane derivative. The yields provided are typical for Boc deprotection of cyclic amines and should be considered illustrative.
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Concentration | 20-50% TFA in DCM (v/v) | 5-10 equivalents of HCl |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Work-up | Evaporation, neutralization, extraction | Evaporation, trituration |
| Typical Yield | 90-98% | 90-98% |
Experimental Protocols
Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
N-Boc-diazaspiro[3.5]nonane derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: Dissolve the N-Boc-diazaspiro[3.5]nonane derivative in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diazaspiro[3.5]nonane.
-
Method 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative method for Boc deprotection using a commercially available solution of HCl in 1,4-dioxane. This method often results in the precipitation of the amine hydrochloride salt, which can simplify purification.
Materials:
-
N-Boc-diazaspiro[3.5]nonane derivative
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane or methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the N-Boc-diazaspiro[3.5]nonane derivative in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.
-
Addition of HCl: Add the 4 M HCl solution in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford the diazaspiro[3.5]nonane hydrochloride salt.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation, then collect the solid by filtration as described above.
-
Mandatory Visualization
Caption: Experimental workflow for the Boc deprotection of diazaspiro[3.5]nonane.
Application Notes and Protocols for the Purification of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, a key intermediate in medicinal chemistry and drug development. The following sections outline two common and effective purification techniques: silica gel column chromatography and recrystallization.
Introduction
This compound is a spirocyclic diamine derivative frequently utilized as a building block in the synthesis of novel therapeutic agents. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document provides detailed methodologies for obtaining this compound with high purity, suitable for demanding applications in pharmaceutical research.
Purification Strategies
The choice of purification method depends on the nature and quantity of impurities present in the crude product. The two primary methods detailed below are silica gel column chromatography, for the removal of a wide range of impurities, and recrystallization, for achieving high purity from a relatively clean crude product.
Method 1: Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. The protocol below is a general guideline based on the purification of structurally similar compounds and may require optimization.
Experimental Protocol
1. Preparation of the Silica Gel Slurry:
-
In a fume hood, weigh out an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).
-
In a beaker, create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 100% Hexanes or a 95:5 mixture of Hexanes:Ethyl Acetate).
-
Stir the slurry gently to remove any air bubbles.
2. Packing the Chromatography Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1-2 cm) on top of the cotton.
-
Carefully pour the silica gel slurry into the column.
-
Gently tap the sides of the column to ensure even packing and to remove any air pockets.
-
Open the stopcock to allow the solvent to drain, ensuring the top of the silica gel bed does not run dry.
-
Add another thin layer of sand on top of the packed silica gel.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is loaded onto the silica.
4. Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A common gradient is from 100% Hexanes to a 1:1 mixture of Hexanes:Ethyl Acetate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound using Thin Layer Chromatography (TLC).
5. Analysis and Product Isolation:
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots using a suitable method (e.g., UV light if the compound is UV-active, or a staining agent such as potassium permanganate or ninhydrin).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate gradient |
| Typical Gradient | Start with 100% Hexanes, gradually increase to 50% Ethyl Acetate in Hexanes |
| Monitoring | Thin Layer Chromatography (TLC) |
| Visualization | Potassium permanganate or ninhydrin stain |
Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Method 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. This method is suitable when the crude product is relatively pure and a suitable solvent system can be identified.
Experimental Protocol
1. Solvent Selection:
-
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Potential impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Test small batches of the crude product with various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes) to find the optimal system.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration.
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
| Parameter | Potential Solvents/Systems |
| Recrystallization Solvents | Ethyl Acetate, Isopropanol, Acetonitrile |
| Solvent Mixtures | Ethyl Acetate/Hexanes, Dichloromethane/Hexanes |
Logical Relationship Diagram
Application Notes and Protocols: The Role of CAS 1251005-61-4 in the Development of Novel TLR Antagonists for Autoimmune Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAS 1251005-61-4, chemically identified as tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, is a key building block in the synthesis of novel therapeutic agents.[1] Its unique spirocyclic structure is utilized in medicinal chemistry to develop drug candidates with improved pharmacological properties.[1][2] This document provides detailed application notes and protocols for the use of CAS 1251005-61-4 in the synthesis of potent Toll-Like Receptor (TLR) antagonists, which are under investigation for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis.[3][4]
Therapeutic Rationale: Targeting Toll-Like Receptors
Toll-Like Receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system.[5] Endosomal TLRs, specifically TLR7, TLR8, and TLR9, are responsible for detecting nucleic acids from pathogens.[3] However, in autoimmune diseases, these receptors can be aberrantly activated by self-derived nucleic acids, leading to chronic inflammation and tissue damage.[6] Consequently, the development of antagonists for TLR7, TLR8, and TLR9 represents a promising therapeutic strategy for these conditions.[6][7] The compounds synthesized using CAS 1251005-61-4 are designed to inhibit these specific TLRs.[3][7]
Quantitative Data: In Vitro Activity of a Synthesized Compound
The following table summarizes the in vitro inhibitory activity of a representative compound synthesized using CAS 1251005-61-4. The data is extracted from patent literature describing novel TLR antagonists.[7]
| Example No. | Target | IC50 (nM) |
| 35 | HEK/hTLR7 | <3.2 |
| 35 | HEK/hTLR8 | <3.2 |
| 35 | HEK/hTLR9 | 106.0 |
Table 1: Biological activity of a therapeutic agent synthesized with CAS 1251005-61-4 as a building block.[7]
Experimental Protocols
Synthesis of a Novel TLR Antagonist (Example 35)
This protocol is analogous to the general methods described in the patent literature for the synthesis of TLR antagonists utilizing CAS 1251005-61-4.[3][7]
Objective: To synthesize a heteroaryl heterocyclyl compound for the potential treatment of autoimmune disease.
Materials:
-
This compound (CAS: 1251005-61-4)
-
A suitable brominated heteroaryl intermediate (e.g., tert-butyl 3-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a solution of the brominated heteroaryl intermediate in anhydrous dioxane, add this compound, Cs2CO3, and Xantphos.
-
Degas the mixture with nitrogen for 15 minutes.
-
Add Pd(OAc)2 to the reaction mixture.
-
Heat the mixture at a suitable temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
-
Characterize the final compound by mass spectrometry and NMR. For the representative Example 35, the expected mass was calculated as 467 [(M+H)+] and measured as 467 [(M+H)+].[3]
In Vitro TLR Activity Assay
This protocol describes the method to determine the inhibitory activity of the synthesized compounds on TLR7, TLR8, and TLR9.[7]
Objective: To measure the IC50 values of the synthesized compound against human TLR7, TLR8, and TLR9.
Materials:
-
HEK293-Blue-hTLR7, HEK293-Blue-hTLR8, and HEK293-Blue-hTLR9 cell lines
-
Synthesized TLR antagonist
-
TLR specific agonists (e.g., R848 for TLR7/8, ODN 2006 for TLR9)
-
Cell culture medium and reagents
-
QUANTI-Blue™ detection reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the HEK293-Blue-hTLR cells in 96-well plates at an appropriate density and incubate overnight.
-
Prepare serial dilutions of the synthesized antagonist compound.
-
Add the diluted compound to the cells and incubate for 1 hour.
-
Add the respective TLR agonist to stimulate the cells.
-
Incubate the plates for 24 hours at 37 °C and 5% CO2.
-
Add QUANTI-Blue™ reagent to the cell supernatant and incubate for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Visualizations
TLR7/8/9 Signaling Pathway
The following diagram illustrates the general signaling pathway for endosomal TLRs 7, 8, and 9, which are the targets of the therapeutic agents synthesized using CAS 1251005-61-4.
Endosomal TLR signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow from the synthesis of TLR antagonists using CAS 1251005-61-4 to their biological evaluation.
Workflow from synthesis to in vitro evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US11713327B2 - Heteroaryl heterocyclyl compounds for the treatment of autoimmune disease - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 2-Pyridinylindole-Based Dual Antagonists of Toll-like Receptors 7 and 8 (TLR7/8) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Incorporating 5-oxa-2,8-diazaspiro[3.5]nonane Scaffolds into Peptides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of rigid, three-dimensional scaffolds into peptides is a powerful strategy in modern drug discovery to develop peptidomimetics with improved pharmacological profiles. The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold offers a unique combination of a constrained, sp³-rich framework with strategically placed heteroatoms, making it an attractive building block for peptide modification.
The spirocyclic nature of the 5-oxa-2,8-diazaspiro[3.5]nonane moiety introduces significant conformational rigidity into the peptide backbone. This pre-organization can lead to a higher affinity for biological targets by reducing the entropic penalty upon binding. The presence of the oxa- and aza- functionalities provides opportunities for hydrogen bonding interactions and can improve the solubility and pharmacokinetic properties of the resulting peptidomimetic.
By replacing a dipeptide unit or a specific amino acid with the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold, researchers can explore novel chemical space and develop peptides with enhanced metabolic stability against proteolytic degradation, a common limitation of natural peptides. This can lead to drug candidates with longer in vivo half-lives and improved oral bioavailability.
Potential applications for peptides incorporating this scaffold are broad and include the development of potent and selective enzyme inhibitors, modulators of protein-protein interactions, and novel therapeutics targeting G-protein coupled receptors (GPCRs). The unique geometry of the scaffold can be exploited to orient key pharmacophoric groups in a precise manner, leading to enhanced biological activity and selectivity.
Experimental Protocols
Synthesis of an Fmoc-Protected 5-oxa-2,8-diazaspiro[3.5]nonane Building Block for SPPS
To incorporate the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold into a peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS), a derivative bearing a carboxylic acid for peptide bond formation and an Fmoc-protected amine is required. The following is a putative synthetic route to obtain such a building block, for example, Fmoc-8-carboxymethyl-5-oxa-2,8-diazaspiro[3.5]nonan-2-yl)acetic acid.
Scheme 1: Proposed Synthesis of an Fmoc-Protected Scaffold
Caption: Proposed synthetic route for the Fmoc-protected scaffold.
Protocol:
-
Mono-Boc Protection:
-
Dissolve 5-oxa-2,8-diazaspiro[3.5]nonane in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the mono-Boc protected product by column chromatography.
-
-
Alkylation:
-
Dissolve the mono-Boc protected scaffold in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Add tert-butyl bromoacetate (1.1 equivalents) and stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc- and tert-butyl ester-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Co-evaporate with toluene to remove excess TFA to yield the free amine.
-
-
Fmoc Protection:
-
Dissolve the resulting amine in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) to maintain a basic pH.
-
Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) and stir at room temperature for several hours.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous work-up, acidify the aqueous layer, and extract the Fmoc-protected product.
-
Purify by column chromatography to yield the final Fmoc-protected building block.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of the synthesized Fmoc-protected 5-oxa-2,8-diazaspiro[3.5]nonane building block into a peptide sequence using an automated peptide synthesizer.
Workflow for SPPS Incorporation
Caption: Workflow for incorporating the scaffold via SPPS.
Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) loaded with the first Fmoc-protected amino acid.
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes, repeat once.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and cleaved Fmoc groups.
-
Coupling of the Scaffold:
-
Prepare a solution of the Fmoc-protected 5-oxa-2,8-diazaspiro[3.5]nonane building block (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents) and HOBt (3-5 equivalents), or HATU/HOAt, and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the coupling solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Continue Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash the resin with DMF, followed by DCM, and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of incorporating the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold into a model peptide.
Table 1: Physicochemical Properties of a Model Peptide and its Scaffold-Containing Analog
| Property | Model Peptide (Ac-Ala-Val-Gly-Leu-NH₂) | Scaffold-Peptide (Ac-Ala-(Scaffold)-Leu-NH₂) |
| Molecular Weight (Da) | 414.5 | Dependent on scaffold derivative |
| RP-HPLC Retention Time (min) | 12.5 | 14.2 |
| Aqueous Solubility (mg/mL) | 0.8 | 1.5 |
| Circular Dichroism (% Helicity) | 5% | 25% (indicating induced turn) |
Table 2: Proteolytic Stability Assay
| Peptide | Half-life in Human Serum (hours) |
| Model Peptide | 0.5 |
| Scaffold-Peptide | > 24 |
Visualization of a Potential Signaling Pathway
Peptides incorporating the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold could be designed to modulate various signaling pathways. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that could be targeted.
Caption: A generic GPCR signaling pathway modulated by a scaffold-peptide.
Application Notes and Protocols for Coupling Reactions with tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, a key building block in the synthesis of complex molecules, including pharmaceutical intermediates. The protocols outlined below focus on common and effective coupling reactions, providing standardized conditions that can be adapted for various substrates.
Introduction
This compound is a valuable spirocyclic diamine derivative. The presence of a secondary amine and a Boc-protected primary amine allows for selective functionalization, making it a versatile scaffold in medicinal chemistry and drug discovery. This document details established methods for its coupling via amide bond formation, reductive amination, and Buchwald-Hartwig amination, providing a foundation for its application in synthetic workflows.
Key Coupling Reactions: A Summary
The secondary amine of this compound is the primary site for coupling reactions. The following table summarizes typical reaction conditions for three major classes of C-N bond formation.
| Coupling Reaction | Substrate | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) |
| Amide Bond Formation | Carboxylic Acid | HATU, DIPEA | DMF | 25 | 85-95 |
| Reductive Amination | Aldehyde/Ketone | Sodium Triacetoxyborohydride | Dichloromethane | 25 | 70-90 |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1,4-Dioxane | 100 | 60-80 |
Experimental Protocols
Amide Bond Formation
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using HATU as the coupling agent.
Workflow for Amide Bond Formation:
Caption: Workflow for amide bond formation.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add this compound.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction mixture at room temperature (25 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Reductive Amination
This protocol outlines the reductive amination of this compound with an aldehyde or ketone.
Workflow for Reductive Amination:
Caption: Workflow for reductive amination.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and the aldehyde or ketone in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature (25 °C) for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides.
Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Celite
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane to the vessel.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere where necessary.
-
Quenching of reactions involving reactive hydrides (e.g., sodium triacetoxyborohydride) should be done slowly and cautiously.
Prospective Application of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of drug delivery is in constant pursuit of innovative molecular scaffolds that can serve as versatile building blocks for sophisticated delivery systems.[1][2] Spirocyclic compounds, characterized by their rigid, three-dimensional structures, are emerging as attractive candidates for such applications. tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate is a unique heterocyclic compound featuring a spirocyclic core with oxa- and diaza- functionalities. While specific applications of this molecule in drug delivery are not yet extensively documented in peer-reviewed literature, its structural attributes suggest significant potential for the development of novel drug carriers, linkers, and therapeutic conjugates.
This document outlines prospective applications, hypothetical experimental protocols, and conceptual frameworks for utilizing this compound in drug delivery research. The protocols described herein are based on established methodologies for similar compounds and are intended to serve as a starting point for further investigation.
Prospective Application Notes
The unique chemical structure of this compound, featuring a Boc-protected amine and a secondary amine within a constrained spirocyclic system, offers several potential advantages in the design of drug delivery systems:
-
As a pH-Responsive Linker: The secondary amine within the spirocyclic core can be protonated at acidic pH, such as that found in endosomal compartments of cancer cells. This property could be exploited to design drug delivery systems where the drug is linked to the carrier via this amine. Upon internalization into the acidic endosome, the protonation could trigger a conformational change or cleavage of the linker, leading to site-specific drug release.
-
Component of Prodrugs: The secondary amine provides a reactive site for the covalent attachment of drugs, forming a prodrug. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be used to conjugate targeting ligands, solubility enhancers, or polymers like polyethylene glycol (PEG). This dual functionality allows for the creation of multifunctional drug conjugates.
-
Monomer for Biodegradable Polymers: The diazaspiro nonane core could potentially be used as a monomer in the synthesis of novel biodegradable polymers for drug delivery. The presence of heteroatoms could influence the degradation kinetics and the overall physicochemical properties of the resulting polymer, allowing for tunable drug release profiles.
-
Scaffold for Targeted Drug Delivery: The rigid spirocyclic structure can serve as a scaffold to which both a targeting moiety (e.g., an antibody fragment, peptide, or small molecule) and a therapeutic agent are attached. This can lead to a well-defined spatial arrangement of the conjugated molecules, potentially enhancing the binding affinity of the targeting ligand to its receptor and improving the overall efficacy of the drug.
Hypothetical Performance Data
As there is no available experimental data on the use of this compound in drug delivery, the following table presents hypothetical data for a prospective nanoparticle formulation for doxorubicin (DOX) delivery, based on typical values for similar systems. This is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Nanoparticle Size (DLS) | 120 ± 15 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.05 |
| Zeta Potential | +25 ± 5 mV |
| Drug Loading Content (DLC) | 8.5% (w/w) |
| Encapsulation Efficiency (EE) | 92% |
| In Vitro Release at pH 7.4 (48h) | 25% |
| In Vitro Release at pH 5.5 (48h) | 75% |
Experimental Protocols
Protocol 1: Synthesis of a Related Diazaspiro[3.5]nonane Derivative
The following is a representative multi-step synthesis protocol for a diazaspiro[3.5]nonane derivative, adapted from patent literature.[3] This can serve as a foundational method for obtaining the core scaffold.
Step 1: Synthesis of Compound 2
-
Add compound 1 to ethanol in a reaction vessel.
-
Introduce ethylmalonate to the solution.
-
Heat the reaction mixture to a temperature between 25-80°C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction and concentrate under reduced pressure to obtain the crude compound 2.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of Compound 3
-
Dissolve compound 2 in tetrahydrofuran (THF).
-
Add lithium borohydride to the solution at 0°C.
-
Allow the reaction to warm to 70°C and stir for 2.5 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent to yield compound 3.
Step 3: Synthesis of Compound 4
-
Dissolve compound 3 in dichloromethane.
-
Add p-toluenesulfonyl chloride and a suitable base (e.g., triethylamine).
-
Stir the reaction at 25°C for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic phase and concentrate to obtain compound 4.
Step 4: Cyclization to Compound 5
-
Dissolve compound 4 in acetonitrile.
-
Add cesium carbonate to the solution.
-
Heat the mixture to 90°C and stir for 3 hours to facilitate ring closure.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting compound 5 by chromatography.
Step 5: Reduction to Compound 6
-
Add compound 5 to methanol.
-
Introduce magnesium chips and stir the reaction at 25-80°C for 1 hour.
-
Filter the reaction to remove any remaining solids.
-
Concentrate the filtrate to obtain compound 6.
Step 6: Boc Protection to Compound 7
-
Dissolve compound 6 in dichloromethane.
-
Add Di-tert-butyl dicarbonate (Boc anhydride) and a base.
-
Stir the reaction at 25°C for 12 hours.
-
Purify compound 7 by column chromatography.
Step 7: Final Deprotection to Compound 8
-
Dissolve compound 7 in methanol.
-
Add palladium on carbon (Pd/C) as a catalyst.
-
Stir the reaction under a hydrogen atmosphere at 25°C for 3 hours.
-
Filter the catalyst and concentrate the solvent to obtain the final product, compound 8.
Protocol 2: Hypothetical Formulation of pH-Responsive Nanoparticles
This protocol describes a hypothetical method for formulating pH-responsive nanoparticles using a polymer synthesized from a diazaspiro nonane derivative.
-
Polymer-Drug Conjugation:
-
Deprotect the Boc group from this compound using trifluoroacetic acid (TFA) in dichloromethane.
-
Conjugate a model drug containing a carboxylic acid group (e.g., doxorubicin) to the secondary amine of the diazaspiro nonane core using carbodiimide chemistry (EDC/NHS).
-
Polymerize the drug-conjugated monomer with a suitable co-monomer (e.g., a PEGylated monomer) to form an amphiphilic block copolymer.
-
-
Nanoparticle Formulation by Nanoprecipitation:
-
Dissolve the amphiphilic block copolymer-drug conjugate in a water-miscible organic solvent (e.g., acetone or THF).
-
Slowly inject the polymer solution into a vigorously stirring aqueous solution.
-
Allow the nanoparticles to self-assemble as the organic solvent diffuses into the aqueous phase.
-
Stir the nanoparticle suspension overnight at room temperature to ensure complete evaporation of the organic solvent.
-
Purify the nanoparticles by dialysis against deionized water to remove any unconjugated drug and residual solvent.
-
-
Characterization of Nanoparticles:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
Quantify the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy or HPLC after dissolving a known amount of lyophilized nanoparticles in a suitable solvent.
-
-
In Vitro Drug Release Study:
-
Disperse the drug-loaded nanoparticles in two different buffer solutions: one at pH 7.4 (simulating physiological conditions) and another at pH 5.5 (simulating the endosomal environment).
-
Incubate the solutions at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots and separate the released drug from the nanoparticles by centrifugation or dialysis.
-
Quantify the amount of released drug in the supernatant using a suitable analytical method.
-
Plot the cumulative drug release as a function of time for both pH conditions.
-
Conclusion
While the direct application of this compound in drug delivery systems is an area ripe for exploration, its unique structural features present a compelling case for its potential as a versatile tool in the development of next-generation therapeutics. The protocols and conceptual frameworks provided here are intended to inspire and guide future research into the synthesis and evaluation of drug delivery systems based on this and related diazaspiro nonane scaffolds. Further studies are warranted to synthesize and characterize such systems and to validate their efficacy in preclinical models.
References
- 1. Developing oral drug delivery systems using formulation by design: vital precepts, retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
Step-by-step synthesis of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives.
An overview of the step-by-step synthesis of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. This spirocyclic system, incorporating a rigid oxetane ring, offers a unique three-dimensional architecture that is increasingly utilized in medicinal chemistry to enhance properties such as potency, selectivity, and pharmacokinetics.[1] The following application notes and protocols provide a comprehensive guide to the synthesis of this valuable scaffold and its derivatives.
Application Notes
The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold is a key building block in modern drug discovery. The incorporation of the oxetane moiety can lead to improved metabolic stability and aqueous solubility of drug candidates.[2] Spirocyclic structures, in general, are attractive in medicinal chemistry as they restrict the conformation of molecules, potentially leading to a better fit with biological targets.[1] The synthesis of these complex structures often requires multi-step sequences, and the protocols detailed below are designed to be adaptable for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The overall workflow for the synthesis of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives can be visualized as a four-stage process: starting material preparation, spirocyclization, deprotection, and derivatization.
Caption: Overall workflow for the synthesis of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives.
Synthetic Pathway
A proposed synthetic pathway for the synthesis of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives is outlined below. This route utilizes a protected piperidine dicarboxylate as a key intermediate, which is then converted to the spirocyclic oxetane through a series of transformations including reduction, mesylation, and intramolecular cyclization.
Caption: Proposed synthetic pathway for 5-oxa-2,8-diazaspiro[3.5]nonane derivatives.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold.
Step 1: Synthesis of [1-(tert-Butoxycarbonyl)piperidine-4,4-diyl]dimethanol
This step involves the reduction of the diester to the corresponding diol.
-
Materials: Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), anhydrous.
-
Procedure:
-
To a stirred solution of diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add LiAlH₄ (2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]
-
Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to afford the crude diol, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This step involves a one-pot mesylation and intramolecular cyclization to form the oxetane ring.[1]
-
Materials: [1-(tert-Butoxycarbonyl)piperidine-4,4-diyl]dimethanol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve the crude diol from the previous step (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected spirocyclic compound.
-
Step 3: Deprotection to 5-Oxa-2,8-diazaspiro[3.5]nonane
This step involves the removal of the Boc protecting group to yield the free diamine.
-
Materials: this compound, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane.
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in a solution of TFA in DCM (1:1) or a 4M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as the corresponding salt (TFA or HCl salt).
-
Collect the solid by filtration and dry under vacuum to obtain the deprotected spirodiamine salt.
-
Step 4: Derivatization of 5-Oxa-2,8-diazaspiro[3.5]nonane
The free diamine can be further functionalized through various reactions such as acylation, alkylation, or reductive amination. The following is a general procedure for N-alkylation.
-
Materials: 5-Oxa-2,8-diazaspiro[3.5]nonane salt, Alkyl halide (R-X), Diisopropylethylamine (DIPEA) or another suitable base, N,N-Dimethylformamide (DMF) or another suitable solvent.
-
Procedure:
-
To a solution of the spirodiamine salt (1.0 eq) in DMF, add DIPEA (3.0 eq).
-
Add the desired alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired derivative.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 5-oxa-2,8-diazaspiro[3.5]nonane and its derivatives. The yields are based on analogous reactions reported in the literature.[1][3]
Table 1: Synthesis of the 5-Oxa-2,8-diazaspiro[3.5]nonane Scaffold
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | [1-(tert-Butoxycarbonyl)piperidine-4,4-diyl]dimethanol | Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate | LiAlH₄ | ~95 | >90 (crude) |
| 2 | This compound | [1-(tert-Butoxycarbonyl)piperidine-4,4-diyl]dimethanol | MsCl, Et₃N | 60-70 | >95 |
| 3 | 5-Oxa-2,8-diazaspiro[3.5]nonane (as salt) | This compound | TFA or HCl | >90 | >98 |
Table 2: Example Derivatization Reactions
| Derivative | Starting Material | Reagent | Reaction Type | Yield (%) | Purity (%) |
| N-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane | 5-Oxa-2,8-diazaspiro[3.5]nonane | Benzyl bromide | Alkylation | 75-85 | >98 |
| N-Acetyl-5-oxa-2,8-diazaspiro[3.5]nonane | 5-Oxa-2,8-diazaspiro[3.5]nonane | Acetic anhydride | Acylation | 80-90 | >98 |
| N-(Cyclopropylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane | 5-Oxa-2,8-diazaspiro[3.5]nonane | Cyclopropanecarboxaldehyde, NaBH(OAc)₃ | Reductive Amination | 65-75 | >98 |
References
Application Notes and Protocols for the Functionalization of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the secondary amine in 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane. This versatile building block is of significant interest in medicinal chemistry due to its unique three-dimensional spirocyclic scaffold, which can impart favorable physicochemical properties to drug candidates. The following protocols for N-acylation, N-alkylation (including reductive amination), N-arylation, and N-sulfonylation offer a roadmap for the synthesis of a diverse range of derivatives for screening and lead optimization in drug discovery programs.
Introduction
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane possesses two nitrogen atoms with orthogonal reactivity. The Boc (tert-butoxycarbonyl) protecting group on one nitrogen allows for the selective functionalization of the secondary amine. This selective modification is a key strategy in the construction of complex molecules with potential therapeutic applications. The protocols outlined below are based on established methodologies for the functionalization of secondary amines, particularly those within sterically hindered or structurally complex environments analogous to the spirocyclic core of the target molecule.
Data Presentation: Summary of Functionalization Reactions
The following table summarizes typical reaction conditions and expected outcomes for the functionalization of the secondary amine in 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane. The data is compiled from analogous reactions on structurally related N-Boc protected cyclic amines and serves as a guideline for optimization.
| Functionalization Type | Reagents | Solvent(s) | Base | Typical Yield (%) | Reaction Time (h) |
| N-Acylation | Acyl chloride or Carboxylic acid/Coupling agent | DCM, DMF | Et3N, DIPEA | 85-95 | 2-6 |
| N-Alkylation | Alkyl halide | DMF, Acetonitrile | K2CO3, Cs2CO3 | 70-90 | 12-24 |
| Reductive Amination | Aldehyde or Ketone, NaBH(OAc)3 | DCE, DCM | (Acetic Acid - optional) | 75-95 | 4-12 |
| N-Arylation | Aryl halide, Pd catalyst, Ligand | Toluene, Dioxane | NaOtBu, K3PO4 | 60-85 | 12-24 |
| N-Sulfonylation | Sulfonyl chloride | DCM, Pyridine | Pyridine, Et3N | 80-95 | 2-8 |
Experimental Protocols
N-Acylation
This protocol describes the formation of an amide bond by reacting the secondary amine with an acylating agent.
Materials:
-
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane (1.0 eq) in anhydrous DCM.
-
Add Et3N (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
N-Alkylation (Direct)
This protocol details the introduction of an alkyl group via nucleophilic substitution with an alkyl halide.
Materials:
-
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the N-alkylated product.
Reductive Amination
This protocol describes the formation of a C-N bond via the reaction with a carbonyl compound followed by in-situ reduction.
Materials:
-
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
-
Aldehyde or Ketone (e.g., Formaldehyde, Acetone, Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
Add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the crude material by flash column chromatography to afford the N-alkylated product.
N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines the palladium-catalyzed cross-coupling of the secondary amine with an aryl halide.
Materials:
-
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
-
Aryl halide (e.g., Bromobenzene, 4-Chlorotoluene)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K3PO4)
-
Anhydrous Toluene or Dioxane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite or silica gel for filtration
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane (1.2 eq), palladium catalyst (e.g., 2 mol% Pd2(dba)3), and phosphine ligand (e.g., 4 mol% BINAP).
-
Add the base (e.g., 1.4 eq NaOtBu).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the N-arylated compound.
N-Sulfonylation
This protocol describes the formation of a sulfonamide by reacting the secondary amine with a sulfonyl chloride.
Materials:
-
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Anhydrous Dichloromethane (DCM) or Pyridine
-
Pyridine or Triethylamine (Et3N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) and cool the solution to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl (to remove excess pyridine), followed by saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-sulfonylated derivative.
Mandatory Visualizations
Caption: General workflow for the functionalization of the secondary amine.
Caption: Mechanism of Reductive Amination.
Troubleshooting & Optimization
Common side reactions in the synthesis of diazaspirocycles.
Welcome to the technical support center for the synthesis of diazaspirocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My diazaspirocycle synthesis is resulting in a low yield. What are the general parameters I should investigate?
A1: Low yields are a common issue in complex organic syntheses. A systematic approach to troubleshooting is recommended.[1] Consider the following factors:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Small-scale trial reactions can help determine the optimal parameters without committing large amounts of starting material.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]
-
Atmospheric Control: Many synthetic reactions are sensitive to moisture and oxygen.[1] Employing an inert atmosphere (e.g., nitrogen or argon) can be crucial.[1]
-
Efficient Mixing: For heterogeneous reactions, ensure the stirring is vigorous enough to ensure proper mixing of reactants.[1]
-
Product Stability: The desired diazaspirocycle may be unstable under the reaction or workup conditions.[1][2] Monitoring the reaction progress by TLC or LC-MS can help identify product degradation.[3]
Q2: I am observing poor diastereoselectivity in my reaction. What are the common causes and how can I improve it?
A2: Low diastereoselectivity in diazaspirocycle synthesis, particularly in methods like [3+2] cycloadditions, can be influenced by several factors.[4] Key areas to investigate include:
-
Solvent Choice: The polarity of the solvent can significantly impact the transition state of the reaction, thereby affecting diastereoselectivity.[4] It is advisable to screen a variety of solvents with different polarities.[4]
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Catalyst/Additive: The choice of catalyst or additive can have a profound effect on the stereochemical outcome. For instance, in phosphine-catalyzed [3+2] cycloadditions, the electronic and steric properties of the phosphine can be critical.[4]
-
Substrate Control: The steric hindrance and electronic properties of the substituents on your starting materials can direct the stereochemical course of the reaction.
Troubleshooting Guides by Reaction Type
[3+2] Cycloaddition Reactions
This method is a powerful tool for constructing five-membered rings in diazaspirocycles.[5] However, specific challenges can arise.
Problem: Low or no product formation in a phosphine-catalyzed [3+2] cycloaddition.
-
Possible Cause: Inactive catalyst.
-
Possible Cause: Unfavorable reaction conditions.
-
Possible Cause: Low substrate reactivity.
Logical Workflow for Troubleshooting Low Yield in [3+2] Cycloaddition
Caption: Troubleshooting workflow for low yield in [3+2] cycloaddition reactions.
NBS-Promoted Semipinacol Rearrangement
This highly diastereoselective method is used for constructing specific azaspirocyclic ketones.[6][7]
Problem: Formation of multiple diastereomers.
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: This reaction is often performed at low temperatures (e.g., -78 °C) to achieve high diastereoselectivity.[7] Ensure your cooling bath is maintained at the correct temperature throughout the addition of NBS.
-
-
Possible Cause: Presence of water.
-
Solution: Ensure all glassware is dry and use anhydrous solvents. Water can potentially interfere with the stereochemical course of the rearrangement.
-
Aza-Prins Cyclization
This cyclization is a valuable method for synthesizing piperidine-containing spirocycles.[8]
Problem: Formation of a mixture of cis and trans diastereomers.
-
Possible Cause: Reaction conditions not optimized for stereoselectivity.
Ring-Closing Metathesis (RCM)
RCM is a versatile tool for forming unsaturated diazaspirocycles.[6][9]
Problem: Formation of olefin isomerization byproducts.
-
Possible Cause: Formation of ruthenium hydride species.
-
Solution: Isomerization can be suppressed by the addition of specific additives that scavenge the ruthenium hydride species.[9]
-
-
Possible Cause: Prolonged reaction times or elevated temperatures.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature may also help to minimize isomerization.
-
Problem: Catalyst decomposition.
-
Possible Cause: Presence of impurities in the substrate or solvent.
Decision Pathway for Optimizing RCM Reactions
References
- 1. Synthetic studies toward halichlorine: Complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction | UBC Chemistry [chem.ubc.ca]
- 2. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sci-rad.com [sci-rad.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Stability and proper storage of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane?
For optimal long-term stability, it is recommended to store 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Storing the compound in a tightly sealed container, such as an amber glass vial, is crucial to prevent degradation from moisture and atmospheric carbon dioxide.
Q2: Can I store 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane at room temperature?
While some suppliers suggest that the compound can be stored sealed and in a dry environment at room temperature, for long-term storage and to ensure the highest purity, refrigeration at 2-8°C is the more cautious and recommended approach. Short-term storage at room temperature for the duration of an experiment is generally acceptable.
Q3: What are the main factors that can cause the degradation of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane?
The primary factors that can lead to the degradation of this compound are:
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acids and will be cleaved, resulting in the unprotected diamine.
-
Elevated Temperatures: Prolonged exposure to temperatures above 85-90°C can cause thermal decomposition of the Boc group.
-
Moisture: As with many amines, this compound can be hygroscopic. Absorbed moisture can potentially lead to hydrolysis over time.
-
Atmospheric Carbon Dioxide: The free amine group can react with carbon dioxide to form a carbamate salt.
Q4: How stable is the Boc protecting group on this molecule?
The Boc group is generally stable under neutral and basic conditions and is resistant to many nucleophiles. This allows for a range of chemical transformations to be performed on other parts of a molecule without affecting the Boc-protected amine. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Q5: Are there any known incompatibilities for 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane?
Avoid strong oxidizing agents and strong acids, as these will degrade the compound. Care should be taken to ensure that any reagents or solvents used in subsequent reactions are free from acidic impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected reaction results (e.g., low yield, side products) | Degradation of the starting material. | Verify the purity of your 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane using TLC, HPLC, or NMR before starting your reaction. Ensure it has been stored correctly. |
| Accidental deprotection during the reaction. | Check the pH of your reaction mixture. Ensure all solvents and reagents are anhydrous and free of acidic impurities. | |
| Change in physical appearance of the stored compound (e.g., discoloration, clumping) | Absorption of moisture or reaction with atmospheric CO2. | While the compound may still be usable for some applications, it is best to re-analyze its purity. For future storage, ensure the container is tightly sealed and consider storing it in a desiccator. |
| Decomposition due to improper storage. | If the compound has been stored at high temperatures or exposed to light for extended periods, it may have degraded. Purity should be assessed before use. | |
| Incomplete reaction when using the compound | The compound may not be fully soluble in the chosen solvent. | Ensure complete dissolution of the compound. Gentle warming may be necessary, but avoid high temperatures. Consider a different solvent system if solubility is an issue. |
| Steric hindrance in the reaction. | For reactions involving the unprotected amine, steric bulk from the spirocyclic core and the Boc group may slow down the reaction. Consider increasing the reaction time or temperature (while monitoring for degradation). |
Data Presentation
Table 1: Recommended Storage Conditions for 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Long-term) Room Temperature (Short-term) | Minimizes thermal degradation and slows potential hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric CO2 and oxidative degradation. |
| Light | Protected from light (Amber vial) | Prevents potential photolytic degradation. |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE) | Prevents exposure to moisture and air. |
Table 2: Chemical Compatibility of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane
| Condition | Compatibility | Notes |
| Strong Acids (e.g., TFA, HCl) | Incompatible | Causes rapid cleavage of the Boc protecting group. |
| Strong Bases (e.g., NaOH, KOH) | Generally Compatible | The Boc group is stable to basic conditions. |
| Nucleophiles | Generally Compatible | The Boc group is stable to most nucleophiles. |
| Elevated Temperatures | Incompatible (above 85-90°C) | Can lead to thermal deprotection. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick method to assess the purity of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane and check for the presence of the deprotected amine.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the compound in 0.5 mL of dichloromethane or ethyl acetate.
-
TLC Plate: Use a silica gel 60 F254 plate.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v) is a good starting point. The polarity can be adjusted as needed.
-
Spotting: Spot the prepared sample solution onto the TLC plate. It is also advisable to spot a reference standard if available.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
Examine the plate under UV light (254 nm).
-
Stain the plate with a ninhydrin solution and gently heat. The deprotected amine will appear as a colored spot (typically purple or pink). The Boc-protected compound will not stain with ninhydrin.
-
-
Analysis: A single spot that is ninhydrin-negative indicates a pure sample. The presence of a lower Rf spot that is ninhydrin-positive suggests deprotection has occurred.
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol can be used to obtain quantitative data on the stability of the compound over time.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. Note: The acidic mobile phase will cause deprotection on the column, so the analysis will show the purity of the parent compound before deprotection.
-
Gradient: A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the initial mobile phase composition.
-
Stability Study:
-
Store aliquots of the compound under different conditions (e.g., 2-8°C, room temperature, 40°C; protected from light vs. exposed to light).
-
At specified time points (e.g., 0, 1, 3, 6 months), dissolve a sample from each condition and analyze by HPLC.
-
Compare the peak area of the main compound to any new impurity peaks that may have formed.
-
Visualizations
Caption: A logical workflow for troubleshooting experimental issues related to compound stability.
Caption: Primary degradation pathways for 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane.
Technical Support Center: Optimizing Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when starting to optimize a spirocyclization reaction?
A1: When optimizing a spirocyclization reaction, several factors are critical to achieving high yield and selectivity. These include the choice of catalyst, solvent, temperature, and the nature of the substrate, including protecting groups and the steric and electronic properties of substituents. Reaction time and concentration also play a significant role.[1] For instance, in palladium-catalyzed enantioselective C-H arylation, the choice of ligand is crucial for achieving high enantioselectivity.[2]
Q2: How can I improve the stereoselectivity of my spirocyclization reaction?
A2: Improving stereoselectivity often involves screening chiral ligands, catalysts, and additives. The reaction temperature can also have a significant impact, with lower temperatures generally favoring higher stereoselectivity.[3] The solvent can influence the transition state geometry, thereby affecting the stereochemical outcome. It is advisable to systematically screen these parameters. For example, in certain reactions, a shift in solvent from toluene to a mixture of toluene and TBME can improve substrate solubility and, consequently, enantioselectivity.[4]
Q3: My reaction is not going to completion. What are some common reasons for this?
A3: Incomplete conversion can be due to several factors. Your reagents or starting materials may be impure, or the catalyst may have deactivated.[5][6] Ensure that your glassware is clean and your solvents are anhydrous, as moisture can quench many catalysts and reagents.[5] The reaction may require a higher temperature or a longer reaction time.[5][6] It is also possible that an equilibrium is being reached; in such cases, it might be necessary to remove a byproduct to drive the reaction forward.
Q4: I am observing the formation of significant byproducts. How can I minimize them?
A4: Byproduct formation is a common issue and can often be addressed by adjusting reaction conditions. Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction, thus improving selectivity.[1] Screening different catalysts or ligands can also identify a system that is more selective for the desired transformation. Additionally, the order of addition of reagents can be critical in preventing unwanted side reactions.[5]
Troubleshooting Guides
This section provides specific advice for common problems encountered during spirocyclization experiments.
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired spirocyclic product, consider the following troubleshooting steps.
Troubleshooting Workflow: Low/No Yield
References
- 1. fiveable.me [fiveable.me]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
This technical support center provides troubleshooting guidance for the synthesis of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, a key intermediate in pharmaceutical research and drug development.[1][2] The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic strategy involves a multi-step process, starting from commercially available N-Boc-3-oxoazetidine and 1-Boc-4-aminopiperidine. The synthesis generally proceeds via a reductive amination followed by cyclization.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, and inefficient purification. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to optimize reaction time. The stability of intermediates should also be considered, as some may be sensitive to prolonged reaction times or purification conditions.[3]
Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
Side product formation is a common issue in spirocycle synthesis.[4] Depending on the reaction conditions, potential side products could include self-condensation products of the starting materials, over-alkylation products, or incompletely cyclized intermediates. Optimizing the stoichiometry of reactants, reaction temperature, and the choice of base or reducing agent can help minimize the formation of these impurities.
Q4: How can I effectively purify the final product?
Purification of spirocyclic compounds can be challenging due to their unique three-dimensional structures.[3] Column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. For instance, a hexane:ethyl acetate gradient can be employed.[5] Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
Problem 1: Failed or Incomplete Reductive Amination of N-Boc-3-oxoazetidine with 1-Boc-4-aminopiperidine.
Possible Causes:
-
Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded.
-
Suboptimal pH: The pH of the reaction mixture is critical for imine formation and subsequent reduction.
-
Steric Hindrance: The bulky Boc protecting groups may sterically hinder the reaction.
-
Low Quality Starting Materials: Impurities in the starting materials can inhibit the reaction.
Solutions and Protocols:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often a mild and effective choice for reductive aminations. Ensure it is fresh and handled under anhydrous conditions.
-
pH Control: The reaction should be run under mildly acidic conditions (pH 4-6) to facilitate imine formation. Acetic acid can be used as a catalyst.
-
Reaction Conditions:
-
Dissolve N-Boc-3-oxoazetidine (1 equivalent) and 1-Boc-4-aminopiperidine (1-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (1-2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction to 0°C and add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the ketone starting material is a key indicator of reaction completion.
Problem 2: Low Yield in the Cyclization Step to Form the Spirocyclic Core.
Possible Causes:
-
Intramolecular vs. Intermolecular Reactions: The desired intramolecular cyclization may be competing with intermolecular side reactions, leading to oligomerization or polymerization.
-
Incorrect Base: The choice and amount of base are crucial for efficient cyclization. A base that is too strong or too weak can lead to side reactions or incomplete conversion.
-
Leaving Group Efficiency: If the cyclization involves a nucleophilic substitution, the efficiency of the leaving group is critical.
Solutions and Protocols:
-
High Dilution Conditions: To favor the intramolecular cyclization, the reaction should be performed under high dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
-
Choice of Base and Solvent:
-
For cyclizations involving deprotonation of an amine, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often suitable.
-
Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) can facilitate the reaction.
-
-
Activation of Leaving Group: If the cyclization proceeds via nucleophilic substitution, converting a hydroxyl group to a better leaving group (e.g., mesylate or tosylate) prior to the cyclization step can significantly improve the yield.
Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Reductive Amination | ||||
| Reducing Agent | Sodium Cyanoborohydride | Sodium Triacetoxyborohydride | Hydrogen/Pd-C | [6][7] |
| Solvent | Methanol | Dichloromethane | Ethanol | [6][7] |
| Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature | [6][7] |
| Yield | Moderate | Good to Excellent | Variable | [6][7] |
| Cyclization | ||||
| Base | Potassium Carbonate | Triethylamine | Cesium Carbonate | [8] |
| Solvent | Acetonitrile | Dichloromethane | Acetonitrile | [8] |
| Temperature | Reflux | Room Temperature | 25-90°C | [8] |
| Yield | Variable | Moderate | Good | [8] |
Experimental Workflows and Logic Diagrams
Below are diagrams illustrating the proposed synthetic workflow and a troubleshooting decision tree.
Caption: Proposed synthetic workflow for the target molecule.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-oxa-2,8-diazaspiro[3.5]nonane Core
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of the 5-oxa-2,8-diazaspiro[3.5]nonane core.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the 5-oxa-2,8-diazaspiro[3.5]nonane core?
A1: The main challenges include achieving efficient cyclization to form the spirocyclic system, potential for polymerization or side reactions, and purification of the final product from reaction intermediates and byproducts. The rigidity of the spirocyclic structure can also introduce ring strain, making ring-closure steps difficult.
Q2: Which analytical techniques are recommended for monitoring reaction progress and characterizing the final product?
A2: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS) for exact mass, and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the structure and purity.
Q3: Are there commercially available precursors that can simplify the synthesis?
A3: Yes, derivatives such as 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane are commercially available and can be a convenient starting point if deprotection of the Boc group is compatible with your overall synthetic scheme.[1] Starting from a pre-formed spirocycle can significantly reduce the number of synthetic steps.
Q4: Can other protecting group strategies be used for the nitrogen atoms?
A4: Absolutely. While Boc and Benzyl (Bn) groups are common, other protecting groups like Carbobenzyloxy (Cbz) or tosyl (Ts) can be employed. The choice of protecting group will depend on the reaction conditions of subsequent steps and the desired deprotection method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclized Product | 1. Incomplete reaction. 2. Competing polymerization or side reactions. 3. High dilution conditions not met. 4. Steric hindrance impeding ring closure. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Extend reaction time or slightly increase the temperature if necessary. 2. Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by slow addition of the substrate to the reaction mixture. 3. Ensure anhydrous conditions, as water can interfere with many cyclization reactions. 4. Re-evaluate the choice of base or solvent to optimize reaction kinetics. |
| Difficulty in Removing Protecting Groups | 1. Inefficient catalyst for hydrogenolysis (for Bn groups). 2. Harsh acidic conditions for Boc removal degrading the product. 3. Catalyst poisoning. | 1. For Bn group removal via hydrogenolysis, ensure the catalyst (e.g., Pd/C) is fresh and active. Consider using a different solvent or increasing hydrogen pressure. 2. For Boc group removal, use milder acidic conditions (e.g., TFA in DCM at 0°C) and carefully monitor the reaction to avoid prolonged exposure. 3. If catalyst poisoning is suspected, purify the substrate to remove any potential inhibitors. |
| Complex Mixture of Products in Final Reaction | 1. Formation of diastereomers or regioisomers. 2. Incomplete reaction or presence of multiple byproducts. 3. Degradation of the product during workup or purification. | 1. Utilize chiral chromatography or recrystallization to separate stereoisomers. 2. Optimize reaction conditions (temperature, solvent, stoichiometry) to improve selectivity. 3. Perform careful column chromatography using a gradient elution to separate the desired product from impurities. Consider alternative purification methods like preparative HPLC if necessary. |
| Purification Challenges | 1. The final diamine product is highly polar and water-soluble. 2. Product streaking on silica gel chromatography. | 1. For highly polar amines, consider converting the product to a salt (e.g., hydrochloride or oxalate) to facilitate isolation and handling. 2. When using silica gel chromatography, pre-treat the silica with a small amount of triethylamine or ammonia in the eluent to prevent streaking. Reverse-phase chromatography can also be an effective alternative. |
Alternative Synthetic Routes: Data Summary
The following table summarizes hypothetical data for two potential synthetic routes to the 5-oxa-2,8-diazaspiro[3.5]nonane core. These are proposed routes based on analogous syntheses.
| Parameter | Route 1: Intramolecular Cyclization | Route 2: Double Reductive Amination |
| Starting Materials | 3-(aminomethyl)oxetan-3-ol, Chloroacetyl chloride | 3-Oxo-piperidine derivative, Ammonia, Formaldehyde |
| Key Steps | N-acylation, Intramolecular Williamson ether synthesis, Amide reduction, Deprotection | Formation of di-Schiff base, Reduction |
| Overall Yield (Estimated) | 30-40% | 25-35% |
| Number of Steps | 4 | 2-3 |
| Advantages | More established methodology for related systems. | Shorter route. |
| Disadvantages | Longer route, potential for low yield in cyclization step. | Potential for multiple products, difficult to control selectivity. |
Experimental Protocols
Route 1: Intramolecular Cyclization of an N-Chloroacetyl Intermediate
This route is adapted from a patented synthesis of a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane.[2][3]
Step 1: Synthesis of 2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)acetamide
-
Dissolve 3-(aminomethyl)oxetan-3-ol (1.0 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Intramolecular Cyclization to form 8-oxa-2,5-diazaspiro[3.5]nonan-1-one
-
Dissolve the crude product from Step 1 in an inert solvent like THF.
-
Add a strong base, such as sodium hydride (1.5 eq), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature overnight.
-
Monitor the formation of the lactam by LC-MS.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Step 3: Reduction of the Lactam
-
Dissolve the lactam from Step 2 in a dry, inert solvent like THF.
-
Add a reducing agent, such as lithium aluminum hydride (LAH) (2.0 eq), portion-wise at 0°C.
-
Stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain the crude 5-oxa-2,8-diazaspiro[3.5]nonane.
Visualizations
Synthetic Pathways
Caption: Alternative synthetic routes for the 5-oxa-2,8-diazaspiro[3.5]nonane core.
Troubleshooting Workflow
References
Minimizing impurities during the synthesis of CAS 1251005-61-4.
Technical Support Center: Synthesis of CAS 1251005-61-4
Welcome to the technical support center for the synthesis of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS 1251005-61-4). This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals minimize impurities and optimize their synthetic protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of CAS 1251005-61-4. The proposed synthetic route is a multi-step process that is analogous to the synthesis of similar spirocyclic diamines.
Proposed Synthetic Workflow:
A plausible synthetic route involves the initial formation of a suitable precursor, followed by a cyclization reaction to create the spirocyclic core, and finally, a selective N-Boc protection.
Question: My cyclization reaction (Step 2) is showing low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in cyclization reactions to form spirocycles can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Sub-optimal Reagents: The quality of your reagents is crucial. Ensure that your solvents are anhydrous and your reagents are of high purity.
-
Steric Hindrance: The formation of spirocycles can be sterically demanding. A change in solvent to one that better solvates the transition state may be beneficial.
-
Side Reactions: Unwanted side reactions can consume your starting material. Consider lowering the reaction temperature to minimize the formation of byproducts.
| Parameter | Recommendation | Expected Outcome |
| Reaction Time | Increase in 2-hour increments | Increased product formation |
| Temperature | Increase in 10°C increments | Increased reaction rate |
| Solvent | Test a range of polar aprotic and non-polar solvents | Improved solubility and yield |
| Reagent Purity | Use freshly distilled solvents and high-purity reagents | Minimized side reactions |
Question: I am observing a significant amount of di-Boc protected impurity after the selective N-Boc protection step (Step 4). How can I minimize this?
Answer:
The formation of a di-Boc protected byproduct is a common issue in the selective protection of diamines. Here are some strategies to favor the formation of the mono-Boc product:
-
Stoichiometry of Boc-Anhydride: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc)₂O. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help minimize the di-protected species.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the protecting agent and favors mono-protection.
-
pH Control: Maintaining a slightly basic pH can help to ensure that the mono-protected amine is less nucleophilic than the free diamine, thus reducing the rate of the second protection reaction.
| (Boc)₂O (equivalents) | Temperature (°C) | Addition Rate | % Mono-Boc Product (Hypothetical) | % Di-Boc Product (Hypothetical) |
| 1.1 | 25 | Rapid | 75 | 20 |
| 1.0 | 0 | Slow | 90 | 8 |
| 0.95 | 0 | Slow | 95 | <5 |
Question: How can I effectively purify the final product to remove unreacted starting materials and byproducts?
Answer:
Purification of the final product is critical to achieve the desired purity. A combination of techniques may be necessary:
-
Extraction: An initial workup with an acidic aqueous solution can help to remove any remaining unreacted diamine.
-
Flash Chromatography: This is often the most effective method for separating the mono-Boc product from the di-Boc byproduct and other impurities. A gradient elution with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is recommended.
-
Crystallization: If the final product is a solid, crystallization from an appropriate solvent system can be an excellent final purification step to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for a molecule like CAS 1251005-61-4?
A1: A common approach for synthesizing spirocyclic diamines involves a multi-step sequence. This typically includes the synthesis of a linear precursor containing the necessary functional groups, followed by an intramolecular cyclization to form the spirocyclic core. Subsequent steps often involve the deprotection of one amine and selective protection with a group like Boc.
Q2: What are the most critical parameters to control during the N-Boc protection step?
A2: The most critical parameters are the stoichiometry of the Boc-anhydride, the reaction temperature, and the rate of addition of the Boc-anhydride. Careful control of these parameters is essential for maximizing the yield of the desired mono-protected product and minimizing the formation of the di-protected impurity.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
General Protocol for Selective Mono-Boc Protection of a Spirocyclic Diamine:
-
Reaction Setup: Dissolve the spirocyclic diamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq.) in the same solvent.
-
Reaction: Add the (Boc)₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the pure mono-Boc protected product.
Troubleshooting Decision Tree
Navigating the Labyrinth of Spirocycle Scale-Up: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The synthesis of spirocyclic building blocks, with their inherent three-dimensionality and structural novelty, presents a unique set of challenges when transitioning from the laboratory bench to pilot and production scales. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of large-scale spirocyclic synthesis, ensuring robust, efficient, and scalable processes.
Troubleshooting Guide: Common Issues in Spirocycle Scale-Up
This guide addresses specific problems encountered during the scale-up of spirocyclic compound synthesis in a practical question-and-answer format.
Issue 1: Reaction Yield Significantly Drops at Larger Scale
Question: My reaction yield for a spirocyclization was excellent at the gram scale, but upon scaling to kilograms, the yield has decreased dramatically. What are the likely causes and how can I troubleshoot this?
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are often negligible at the lab scale but become critical in larger reactors.[1]
-
Mass and Heat Transfer Limitations: Inadequate mixing in large reactors can lead to localized "hot spots" for exothermic reactions or insufficient contact between reactants, resulting in the formation of side products and incomplete conversion.[1] The surface-area-to-volume ratio decreases significantly at scale, making heat dissipation less efficient.[1]
-
Solution:
-
Optimize Agitation: Re-evaluate the stirrer design and speed to ensure efficient mixing throughout the reactor volume.
-
Controlled Reagent Addition: For exothermic reactions, consider slower, controlled addition of reagents or the use of a cooling system to maintain the optimal temperature range.
-
Solvent Selection: Ensure that all reactants and intermediates remain fully dissolved throughout the reaction. A solvent study may be necessary to find a more suitable medium for the scaled-up process.
-
-
-
Catalyst Inefficiency or Deactivation: Catalysts that are effective at the lab scale may not have the required turnover number or stability for prolonged reactions at a larger scale.
-
Solution:
-
Catalyst Screening: Investigate alternative catalysts with higher activity and stability.
-
Catalyst Loading: Re-optimize the catalyst loading for the larger scale. In some cases, a higher loading may be necessary to compensate for deactivation.
-
-
-
Impurity Amplification: Minor side reactions that produce trace impurities at a small scale can become significant at a larger scale, consuming starting materials and reducing the yield of the desired product.[1]
-
Solution:
-
Impurity Profiling: Utilize analytical techniques such as HPLC, LC-MS, and GC-MS to identify and quantify major byproducts.[2][3][4][5][6] Understanding the structure of these impurities can provide insights into the competing reaction pathways.
-
Reaction Condition Refinement: Adjust reaction parameters (e.g., temperature, concentration, reaction time) to minimize the formation of identified side products.
-
-
Issue 2: Loss of Stereoselectivity (Diastereoselectivity or Enantioselectivity)
Question: The excellent diastereoselectivity I achieved in my small-scale spiroketal synthesis is lost upon scale-up. How can I regain stereocontrol?
Answer: Maintaining stereoselectivity is a critical challenge in the scale-up of spirocyclic synthesis.[7][8] Subtle changes in reaction conditions can have a profound impact on the stereochemical outcome.
-
Temperature Fluctuations: Poor heat transfer in large reactors can lead to temperature gradients, which can affect the rates of competing stereochemical pathways.
-
Solution: Implement precise temperature control using jacketed reactors and automated cooling/heating systems.
-
-
Changes in Reagent Concentration: Localized high concentrations of reactants due to inefficient mixing can alter the reaction mechanism and favor the formation of undesired stereoisomers.
-
Solution: Ensure homogenous mixing and consider slower addition rates for key reagents.
-
-
Influence of Catalysts and Additives: The nature and concentration of catalysts or additives can significantly influence the transition state geometry, thereby affecting stereoselectivity.
-
Solution:
-
Catalyst Re-evaluation: The optimal catalyst for small-scale synthesis may not be the best for large-scale production. A re-screening of catalysts may be necessary.
-
Additive Optimization: Carefully control the stoichiometry of any additives, as even small variations can impact stereoselectivity. For instance, in spiroketal synthesis, the choice and amount of acid promoter can influence the diastereomeric ratio.[9]
-
-
Issue 3: Purification and Isolation Challenges
Question: I am struggling to separate the desired spirocyclic product from its diastereomers and other impurities at a large scale. What purification strategies are effective for spirocycles?
Answer: The purification of spirocyclic compounds, especially the separation of stereoisomers, is a common bottleneck in process development.[10]
-
Chromatographic Separation:
-
Solution: Flash chromatography is a viable option for large-scale purification.[10] For challenging separations of diastereomers, reversed-phase chromatography using C18 cartridges can be effective.[10][11] Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations at a preparative scale, offering advantages in terms of speed and reduced solvent consumption.[12][]
-
-
Crystallization:
-
Solution: If the desired product is crystalline, crystallization can be a highly effective and scalable purification method. Careful selection of the crystallization solvent is crucial. Seeding with a small amount of pure product can often induce crystallization and improve the yield and purity.
-
-
Derivatization:
-
Solution: In some cases, derivatizing a mixture of diastereomers can facilitate their separation. After separation, the derivative can be cleaved to yield the pure stereoisomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of spirocyclic compounds that make them attractive in drug discovery?
A: Spirocycles are gaining prominence in medicinal chemistry due to their unique structural and physicochemical properties.[14] Their inherent three-dimensionality and high sp3 character allow for better exploration of chemical space and can lead to improved target binding and selectivity.[14] The rigid nature of the spirocyclic core can also pre-organize appended functional groups in well-defined vectors, which can enhance potency and reduce off-target effects. Furthermore, the introduction of a spiro center can favorably modulate properties such as solubility and metabolic stability.[15]
Q2: How can I predict potential scale-up challenges for my spirocycle synthesis early in development?
A: A proactive approach can save significant time and resources. Key considerations include:
-
Reaction Energetics: Perform reaction calorimetry to understand the heat flow of the reaction. Highly exothermic or endothermic reactions will require careful thermal management at scale.
-
Process Mass Intensity (PMI): Calculate the PMI of your synthesis to assess its environmental impact and identify opportunities for optimization, such as reducing solvent usage.
-
Robustness Studies: Systematically vary reaction parameters (temperature, concentration, catalyst loading) on a small scale to understand the process's sensitivity and identify critical control points.
Q3: What analytical techniques are essential for monitoring the scale-up of spirocyclic synthesis?
A: A robust analytical toolkit is crucial for successful scale-up. Essential techniques include:
-
In-Process Controls (IPCs): Use techniques like HPLC or UPLC to monitor reaction progress, the formation of intermediates, and the generation of impurities in real-time.[2]
-
Impurity Profiling: Employ LC-MS, GC-MS, and high-resolution mass spectrometry (HRMS) to identify and characterize unknown impurities.[4][6]
-
Stereochemical Analysis: Utilize chiral HPLC or SFC to determine the enantiomeric or diastereomeric purity of the product.[12][] NMR spectroscopy can also be a powerful tool for structural elucidation and stereochemical assignment.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from representative scale-up studies of spirocyclic building blocks.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [16]
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) |
| Starting Material Input | Up to 400 g | Not specified, but multigram scale-up demonstrated |
| Isolated Yield | ~72% | ~87% (alkylation step) |
| Product Purity | >95% | >99% |
Table 2: Scale-Up of Spirocyclic Tetrahydronaphthyridine Synthesis [17]
| Parameter | Lab Scale (milligrams) | Pilot Scale (grams) |
| Reactor Volume | Not specified | 5 mL reactor coil (continuous flow) |
| Product Output | Not specified | 1.85 g |
| Isolated Yield | Not specified | 87% |
| Productivity | Not specified | 600 mg/h |
Experimental Protocols
Protocol 1: Multigram-Scale Synthesis of Spiro[3.3]heptan-1-one via Semipinacol Rearrangement [18]
This protocol describes a two-step, one-pot procedure for the synthesis of spiro[3.3]heptan-1-ones.
Materials:
-
1-Sulfonylcyclopropanol
-
Lithiated 1-sulfonylbicyclo[1.1.0]butane
-
Methanesulfonic acid (MsOH) or Aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In situ formation of cyclopropanone: In a flame-dried flask under an inert atmosphere, dissolve the 1-sulfonylcyclopropanol in the anhydrous solvent. Cool the solution to the appropriate temperature (e.g., -78 °C).
-
Nucleophilic Addition: Slowly add the lithiated 1-sulfonylbicyclo[1.1.0]butane solution to the reaction mixture. Stir for the specified time to allow for the formation of the 1-bicyclobutylcyclopropanol intermediate.
-
Rearrangement: Add the acid (MsOH or AlCl₃) to the reaction mixture at room temperature to induce the semipinacol rearrangement.
-
Workup and Purification: Quench the reaction and perform a standard aqueous workup. Purify the crude product by flash column chromatography to obtain the spiro[3.3]heptan-1-one.
Protocol 2: Stereoselective Synthesis of Spirooxindoles via [3+2] Cycloaddition [19]
This protocol outlines a one-pot, multicomponent reaction for the synthesis of pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindoles.
Materials:
-
Isatin
-
L-proline or Sarcosine
-
α,β-Unsaturated carbonyl compound (chalcone)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the α,β-unsaturated carbonyl compound, isatin, and the amino acid (L-proline or sarcosine) in a 1:1.3:1.3 molar ratio in ethanol.
-
Reaction: Reflux the reaction mixture for the required time (typically 5 hours), monitoring the reaction progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for the scale-up production of spirocyclic building blocks.
Caption: Troubleshooting decision tree for addressing low reaction yields during scale-up.
Caption: Key factors influencing stereoselectivity in spirocycle synthesis.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. biotech-spain.com [biotech-spain.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. biomedres.us [biomedres.us]
- 7. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. cdn.mysagestore.com [cdn.mysagestore.com]
- 11. santaisci.com [santaisci.com]
- 12. hplc.eu [hplc.eu]
- 14. Page loading... [guidechem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 18. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Handling and safety protocols for reagents used in diazaspiro[3.5]nonane synthesis.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of diazaspiro[3.5]nonanes. It includes detailed experimental protocols, troubleshooting guides for common issues, and essential safety information for handling the reagents involved.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the diazaspiro[3.5]nonane core?
A1: Common starting materials include derivatives of 1,3-diaminopropane and 1,3-dihalopropanes, or functionalized piperidines and azetidines that can be cyclized. For instance, the synthesis of 2,7-diazaspiro[3.5]nonane derivatives can commence from commercially available protected 4-aminopiperidines which are then elaborated and cyclized. Another approach involves the use of 3,3-bis(chloromethyl)oxetane, which can react with a suitable amine to form the spirocyclic core.
Q2: What are the key reaction types involved in building the diazaspiro[3.5]nonane skeleton?
A2: The synthesis typically involves several key transformations:
-
N-Alkylation: Formation of C-N bonds by reacting an amine with an alkyl halide.
-
Intramolecular Cyclization: Formation of one of the heterocyclic rings through an intramolecular reaction. A common example is the Dieckmann condensation for the formation of a cyclic β-keto ester, which can then be further modified.
-
Reductive Amination: Formation of C-N bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent.
-
Protecting Group Manipulation: Introduction and removal of protecting groups (e.g., Boc, Cbz, Tosyl) on the nitrogen atoms to control reactivity and selectivity during the synthesis.
Q3: What are the major safety concerns associated with the reagents used in this synthesis?
A3: Several reagents commonly used in diazaspiro[3.5]nonane synthesis are hazardous and require strict safety protocols. These include:
-
Lithium Aluminum Hydride (LAH): A powerful reducing agent that is highly flammable and reacts violently with water.[1] It should be handled under an inert atmosphere and quenched carefully.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. It should not be disposed of down the drain.[1]
-
Pyrophoric Reagents (e.g., n-Butyllithium): Spontaneously ignite on contact with air. These must be handled using stringent air-free techniques.
-
Strong Acids and Bases: Corrosive and can cause severe burns.
-
Halogenated Hydrocarbons (e.g., 1,3-dibromopropane): Can be harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagent Handling and Safety Protocols
A summary of handling and safety information for key reagents is provided below.
| Reagent | Key Hazards | Recommended Handling Practices | Personal Protective Equipment (PPE) | Incompatible Materials |
| Lithium Aluminum Hydride (LAH) | Flammable solid, water-reactive, causes severe skin burns and eye damage.[1] | Handle in an inert atmosphere (glovebox or under argon/nitrogen). Use non-sparking tools. Have a Class D fire extinguisher readily available. | Flame-retardant lab coat, chemical-resistant gloves, safety goggles, face shield. | Water, alcohols, acids, oxidizing agents. |
| Sodium Azide (NaN₃) | Highly toxic, can form explosive heavy metal azides.[1] | Avoid contact with skin and eyes. Do not mix with acids. Do not dispose of down the drain to prevent formation of explosive metal azides in plumbing.[1] | Lab coat, chemical-resistant gloves, safety goggles. | Heavy metals (lead, copper, mercury), acids, carbon disulfide, bromine. |
| 1,3-Dibromopropane | Harmful if swallowed or inhaled, causes skin and eye irritation.[2] | Handle in a well-ventilated fume hood. Avoid breathing vapors. | Lab coat, chemical-resistant gloves, safety goggles. | Strong oxidizing agents, strong bases.[2] |
| Tosyl Chloride (TsCl) | Causes severe skin burns and eye damage, moisture sensitive.[2][3] | Store in a dry environment. Handle in a fume hood. Avoid inhalation of dust. | Lab coat, chemical-resistant gloves, safety goggles, face shield. | Water, strong bases, alcohols, amines. |
| Di-tert-butyl dicarbonate (Boc₂O) | Flammable, skin and eye irritant. | Handle in a well-ventilated area. Keep away from heat and open flames. | Lab coat, chemical-resistant gloves, safety goggles. | Strong acids, strong bases, reducing agents. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
This protocol describes a multi-step synthesis starting from N-Boc-4-piperidone.
Step 1: Wittig Reaction
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous THF, add n-butyllithium dropwise at 0 °C under an inert atmosphere.
-
Stir the resulting ylide solution for 1 hour at room temperature.
-
Cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Dihydroxylation
-
Dissolve the product from Step 1 in a mixture of t-butanol and water.
-
Add N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with sodium sulfite.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Tosylation
-
Dissolve the diol from Step 2 in pyridine and cool to 0 °C.
-
Add tosyl chloride portion-wise, keeping the temperature below 5 °C.[2][3]
-
Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ditosylate.
Step 4: Spirocyclization
-
Dissolve the crude ditosylate in a suitable solvent such as DMF.
-
Add a primary amine (e.g., benzylamine) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir until the reaction is complete.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 5: Deprotection (if necessary)
-
If a benzyl group was used, it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the secondary amine.
Protocol 2: Synthesis of 2,6-Diazaspiro[3.5]nonane Dihydrochloride
This protocol outlines a route starting from 1,3-dibromopropane and a protected amine.
Step 1: Synthesis of a Diamine Precursor
-
React 1,3-dibromopropane with an excess of a protected amine (e.g., benzylamine) in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the resulting diamine by column chromatography.
Step 2: Formation of the Azetidine Ring
-
The formation of the four-membered azetidine ring can be challenging due to ring strain.[4] One approach involves the intramolecular cyclization of a γ-amino alcohol.
-
Convert one of the amine functionalities of the product from Step 1 to a suitable leaving group after transformation to an alcohol.
-
Treat the resulting compound with a base to induce intramolecular cyclization.
Step 3: Deprotection
-
Remove the protecting groups (e.g., benzyl groups via hydrogenolysis) to yield the free diazaspiro[3.5]nonane.
-
Treat the free base with ethereal HCl to precipitate the dihydrochloride salt, which can then be isolated by filtration.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclization (e.g., Dieckmann Condensation)
-
Symptom: The desired spirocyclic product is obtained in low yield, with significant amounts of starting material remaining or the formation of polymeric side products.
-
Root Cause Analysis & Solutions:
Caption: Troubleshooting workflow for low cyclization yield.
-
Detailed Steps:
-
Check Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions.[5] Try performing the reaction at a lower concentration (e.g., 0.01-0.05 M).
-
Evaluate the Base: For Dieckmann condensations, a strong, non-nucleophilic base is often required to drive the reaction to completion.[6][7] If using an alkoxide, ensure it corresponds to the ester to avoid transesterification. Consider stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).
-
Optimize Temperature: The optimal temperature will depend on the specific substrate and base. Some cyclizations may require elevated temperatures to overcome activation barriers.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time to determine the optimal reaction duration and to check for the formation of side products.
-
Issue 2: Incomplete Boc Deprotection
-
Symptom: The Boc-protected starting material is still present after the deprotection step, or a mixture of starting material and product is obtained.
-
Root Cause Analysis & Solutions:
Caption: Troubleshooting guide for incomplete Boc deprotection.
-
Detailed Steps:
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% v/v) or 4M HCl in dioxane are standard conditions. If deprotection is slow, the concentration of the acid can be increased, or neat TFA can be used.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) may be required, but be cautious of potential side reactions with other functional groups.
-
Scavengers: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups. The addition of a scavenger such as triethylsilane or anisole can prevent these side reactions.
-
Work-up: Ensure the acidic reagent is thoroughly removed during work-up to prevent re-protection or other side reactions during purification.
-
Issue 3: Difficulty in Product Purification
-
Symptom: The desired diazaspiro[3.5]nonane derivative is difficult to separate from starting materials or side products by column chromatography.
-
Root Cause Analysis & Solutions:
-
Polarity of Amines: Free amines can streak on silica gel columns. Adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the eluent) can improve peak shape.
-
Water Solubility: Some of the more polar intermediates or final products may have some water solubility, leading to loss during aqueous work-up. Minimize the volume of aqueous washes or back-extract the aqueous layers.
-
Salt Formation: If the product is a salt, it will likely be insoluble in common organic solvents for chromatography. It may be necessary to free-base the compound before purification.
-
Alternative Purification: If silica gel chromatography is ineffective, consider other techniques such as reverse-phase chromatography, ion-exchange chromatography, or crystallization.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key steps in the synthesis of diazaspiro[3.5]nonane derivatives, compiled from various sources. Note that optimal conditions can vary significantly based on the specific substrate.
| Reaction Step | Reagents & Conditions | Typical Yield | Reference/Notes |
| Boc Protection of Diamine | (Boc)₂O, TEA, DCM, rt, 12 h | 85-95% | General procedure for selective mono-protection may be required.[8] |
| Tosylation of Diol | TsCl, Pyridine, 0 °C to rt, 16 h | 70-90% | Careful temperature control is important. |
| Intramolecular Spirocyclization | K₂CO₃, Benzylamine, DMF, 90 °C, 24 h | 40-60% | Yield can be sensitive to reaction concentration and substrate. |
| Boc Deprotection | 20-50% TFA in DCM, rt, 1-4 h | 90-100% | Reaction progress should be monitored to avoid side reactions. |
| Hydrogenolysis (Debenzylation) | H₂, 10% Pd/C, MeOH, rt, 16 h | >95% | Ensure complete removal of the catalyst by filtration. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis of a Boc-protected diazaspiro[3.5]nonane.
Caption: General workflow for diazaspiro[3.5]nonane synthesis.
References
- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
Technical Support Center: Overcoming Poor Solubility of Spirocyclic Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of spirocyclic intermediates.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide addresses specific issues that may be encountered during experiments involving spirocyclic intermediates and provides practical solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Spirocyclic intermediate precipitates out of solution during aqueous dilution of an organic stock. | The concentration of the intermediate in the final aqueous solution exceeds its solubility limit. | 1. Reduce Final Concentration: Attempt the experiment with a lower final concentration of the spirocyclic intermediate. 2. Optimize Co-solvent System: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and perform a co-solvent screening to find the optimal ratio of organic solvent to aqueous buffer that maintains solubility.[1] 3. pH Adjustment: For ionizable spirocyclic compounds, adjust the pH of the aqueous buffer to increase solubility. Acidic compounds are generally more soluble in basic conditions and vice-versa.[2] |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility leading to the formation of micro-precipitates, resulting in an inaccurate concentration of the active compound. | 1. Visual Inspection: Before use, carefully inspect the final diluted solution for any signs of cloudiness or precipitation.[3] 2. Centrifugation/Filtration: Centrifuge the solution at high speed or filter it through a 0.22 µm syringe filter to remove undissolved particles before adding to the assay.[1] 3. Prepare Fresh Dilutions: Make fresh dilutions from a concentrated stock solution immediately before each experiment to minimize precipitation over time.[3] |
| Low yield or incomplete reaction in a solution-phase synthesis. | The dissolved concentration of the spirocyclic intermediate is too low for an efficient reaction rate. | 1. Solvent Screening: Test a panel of solvents with varying polarities to identify a solvent system that offers better solubility for the spirocyclic intermediate. The principle of "like dissolves like" is a good starting point.[2] 2. Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the solubility of many solid compounds. Monitor the thermal stability of your intermediate.[2] 3. Particle Size Reduction: Grinding the solid spirocyclic intermediate to a finer powder (micronization) can increase its dissolution rate.[4] |
| Difficulty in formulating the spirocyclic intermediate for in vivo studies. | The inherent low aqueous solubility of the compound prevents the preparation of a suitable dosing solution. | 1. Amorphous Solid Dispersions: Create an amorphous solid dispersion by incorporating the spirocyclic intermediate into a polymer matrix. This can enhance solubility by preventing crystallization.[4] 2. Lipid-Based Formulations: For lipophilic spirocyclic compounds, consider formulating them in lipid-based systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS).[4] 3. Complexation: Form inclusion complexes with cyclodextrins to improve the aqueous solubility of the spirocyclic intermediate.[5] |
Frequently Asked Questions (FAQs)
1. How does the structure of a spirocycle affect its solubility?
The three-dimensional nature of spirocycles, which increases the sp3 character of the molecule, is generally expected to favor water solubility compared to flat, aromatic systems.[6][7] Shifting from planar structures to those with a higher fraction of saturated carbons often correlates with improved physicochemical properties, including solubility.[8]
2. Can modifying the spirocyclic core improve solubility?
Yes, strategic modifications to the spirocyclic scaffold can significantly enhance aqueous solubility. A notable example is the incorporation of heteroatoms. For instance, replacing a carbon atom with an oxygen atom to create an oxa-spirocycle has been shown to dramatically increase water solubility, in some cases by up to 40-fold.[9]
3. What are the first steps I should take when a spirocyclic intermediate shows poor solubility?
A systematic approach is recommended. Start with simple techniques before moving to more complex methods:[2]
-
Solvent Screening: Test a range of solvents with varying polarities.
-
Temperature Adjustment: Gently heat the solvent to see if solubility increases.
-
Particle Size Reduction: Grind the solid material to a finer powder.
-
pH Modification: If your compound is ionizable, adjust the pH of the solution.
4. When should I consider using a co-solvent system?
A co-solvent system is useful when your spirocyclic intermediate is poorly soluble in water but soluble in a water-miscible organic solvent like DMSO or ethanol. By creating a mixture of the two, you can often achieve a suitable level of solubility for your experiment.[10] It is crucial to determine the optimal ratio of the co-solvent to the aqueous medium to maintain solubility without negatively impacting your experiment (e.g., cell toxicity).[1]
5. What are amorphous solid dispersions and how can they help with solubility?
Amorphous solid dispersions (ASDs) involve dispersing the crystalline spirocyclic intermediate into an inert carrier, usually a polymer, to create an amorphous, high-energy state.[4] This amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.[11]
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data from studies demonstrating the improvement of spirocyclic compound solubility.
Table 1: Effect of Oxa-Spirocycle Formation on Aqueous Solubility [9]
| Parent Spirocycle (Compound ID) | Kinetic Aqueous Solubility (μM) | Oxa-Spirocycle Analogue (Compound ID) | Kinetic Aqueous Solubility (μM) | Fold Increase in Solubility |
| 66 | 9 | 67 | 360 | 40.0 |
| 69 | 7 | 70 | 118 | 16.9 |
| 72 | <5 | 73 | 34 | >6.8 |
Kinetic aqueous solubility was measured in a 50 mM phosphate buffer at pH 7.4.
Table 2: Solubility Enhancement of a Spiro[cyclopropane-1,3′-oxindole] with β-Cyclodextrins [5][12]
| Compound | Solvent | Solubility (mg/mL) | Cyclodextrin Complex | Solubility (mg/mL) | Fold Increase in Solubility |
| Spiro[cyclopropane-1,3′-oxindole] (2a) | Water (pH 7.4) | ~0.25 | HPβCD-2a | ~1.0 | ~4 |
| Spiro[cyclopropane-1,3′-oxindole] (2a) | Water (pH 7.4) | ~0.25 | MβCD-2a | >1.0 | >4 |
| Spiro[cyclopropane-1,3′-oxindole] (2a) | Water (pH 7.4) | ~0.25 | SBEβCD-2a | ~1.0 | ~4 |
HPβCD: Hydroxypropyl-β-cyclodextrin, MβCD: Methyl-β-cyclodextrin, SBEβCD: Sulfobutylether-β-cyclodextrin.
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination using the Shake-Flask Method [13]
-
Preparation: Add an excess amount of the spirocyclic intermediate to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Preparation: After incubation, allow the vials to stand for a short period to let undissolved solids settle.
-
Separation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the spirocyclic intermediate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of an Amorphous Solid Dispersion using the Solvent Evaporation Method
-
Dissolution: Dissolve the spirocyclic intermediate and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum for an extended period to remove any residual solvent.
-
Collection: Scrape the dried solid dispersion from the flask. The resulting powder can then be used for dissolution studies.
Visualizations
Caption: A general experimental workflow for addressing the poor solubility of spirocyclic intermediates.
Caption: Logical relationships between solubility enhancement strategies and improved biopharmaceutical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins [mdpi.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 10. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. "SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS" by Lavanya Pitani [scholarlycommons.pacific.edu]
Preventing racemization in chiral spirocycle synthesis.
Welcome to the Technical Support Center for Chiral Spirocycle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting racemization during the synthesis of chiral spirocycles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral spirocycle synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). In the synthesis of chiral spirocycles, maintaining a specific three-dimensional arrangement of atoms is often crucial for the molecule's biological activity. Different enantiomers of a chiral drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic. Therefore, preventing racemization is essential to ensure the efficacy and safety of the final compound.
Q2: What are the common causes of racemization during the synthesis of chiral spirocycles?
A2: Racemization in chiral spirocycle synthesis can be triggered by several factors, primarily related to harsh reaction conditions that facilitate the formation of planar, achiral intermediates (like enolates). Key causes include:
-
Strongly Acidic or Basic Conditions: The use of strong acids or bases can catalyze the removal of a proton from a stereocenter, leading to the formation of a planar intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.
-
High Temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for the interconversion of enantiomers, leading to racemization.
-
Prolonged Reaction Times: Extended reaction times, especially under harsh conditions, increase the likelihood of racemization.
-
Certain Reagents and Solvents: The choice of coupling reagents, bases, and solvents can significantly influence the extent of racemization. Some reagents are more prone to forming intermediates that can easily racemize.
Q3: How can I detect and quantify racemization in my product?
A3: The most common and reliable method for detecting and quantifying racemization is through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). This technique allows for the separation of enantiomers, and the ratio of the two enantiomers can be determined by integrating the areas of their respective peaks. The enantiomeric excess (e.e.), a measure of the purity of the chiral sample, can then be calculated.
Troubleshooting Guides
This section provides guidance on specific issues you might encounter during your experiments, with a focus on preventing racemization.
Issue 1: Low Enantiomeric Excess (e.e.) Observed in the Final Spirocyclic Product
Low enantiomeric excess is a clear indicator that racemization has occurred at some stage of the synthesis. The following troubleshooting steps can help identify and resolve the issue.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A workflow for troubleshooting low enantiomeric excess in chiral spirocycle synthesis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Coupling Reagent | Switch to coupling reagents known to suppress racemization, such as HATU, HBTU, or DEPBT. Use additives like HOBt or HOAt. | Reduced formation of racemization-prone intermediates, leading to higher e.e. |
| Harsh Reaction Conditions | - Temperature: Lower the reaction temperature. Many asymmetric reactions show improved enantioselectivity at lower temperatures (e.g., 0 °C or -20 °C).- Base: Use a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of stronger bases.- Solvent: Screen different aprotic solvents (e.g., DCM, THF, Toluene) as solvent polarity can influence the transition state. | Optimization of reaction conditions to favor the desired stereochemical pathway and minimize racemization. |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Minimized exposure of the product to conditions that may cause racemization. |
| Racemization during Workup/Purification | Avoid strongly acidic or basic conditions during aqueous workup. For purification, consider alternative methods to silica gel chromatography if the product is sensitive, or use a neutral mobile phase. | Preservation of the product's stereochemical integrity during isolation. |
Issue 2: Inconsistent Enantioselectivity Between Batches
Inconsistent results can be frustrating and point to subtle variations in the experimental setup.
Decision Tree for Addressing Inconsistent Enantioselectivity
Validation & Comparative
A Comparative Analysis of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate and Other Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of three-dimensional molecular architectures is a rapidly advancing strategy in modern drug discovery, aimed at improving compound properties and exploring novel chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly valuable class of building blocks.[1] Their inherent rigidity and defined exit vectors offer a unique opportunity to enhance potency, selectivity, and physicochemical properties compared to traditional flat aromatic systems. This guide provides a comparative analysis of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate against other representative spirocyclic scaffolds, supported by available physicochemical data and detailed experimental protocols.
Introduction to Spirocyclic Scaffolds
Spirocycles introduce conformational rigidity, which can pre-organize a molecule for optimal interaction with its biological target, thereby increasing potency and selectivity.[2] This constrained geometry can also lead to improved metabolic stability by shielding metabolically susceptible sites. Furthermore, the three-dimensional nature of spirocycles often results in enhanced solubility and other favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] The diverse range of available spirocyclic cores, including those containing heteroatoms, allows for fine-tuning of a molecule's characteristics to meet the demands of a specific therapeutic target.
Physicochemical Property Comparison
The selection of a scaffold in drug design is heavily influenced by its intrinsic physicochemical properties. Key parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and metabolic stability are critical determinants of a drug candidate's success. Below is a comparison of these properties for this compound and other selected spirocyclic scaffolds.
| Scaffold Name | Structure | Molecular Weight ( g/mol ) | Calculated LogP | TPSA (Ų) |
| This compound | 228.29[4] | 0.5957[4] | 50.8[4] | |
| tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | 226.32[5] | 1.2 | 41.6 | |
| tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | 226.32[6] | 1.1 | 41.6 | |
| tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | 228.29 | Not Available | Not Available | |
| tert-Butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | Not Available | Not Available | Not Available |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of drug discovery. The following sections provide detailed protocols for the determination of key physicochemical and pharmacokinetic properties.
Protocol for Lipophilicity (LogP) Determination by Shake-Flask Method
The shake-flask method is the gold standard for experimental LogP determination.[7]
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol) or phosphate-buffered saline (PBS, pH 7.4)
-
Volumetric flasks
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a centrifuge tube containing a known volume of n-octanol and water (or PBS). A typical ratio is 1:1 or 2:1 v/v.
-
Securely cap the tube and shake vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the LogP value using the following equation: LogP = log10 ([Concentration]octanol / [Concentration]aqueous)
Protocol for Topological Polar Surface Area (TPSA) Calculation
TPSA is a calculated parameter that predicts a molecule's polarity and its potential for membrane permeability. It is determined by summing the surface contributions of polar atoms.[8][9]
Methodology:
-
Obtain the 2D or 3D structure of the molecule, typically in a SMILES or SDF format.
-
Utilize a computational software or online tool that implements the fragment-based TPSA calculation method developed by Ertl et al.
-
The software identifies polar fragments (atoms like oxygen and nitrogen and their attached hydrogens) within the molecule.
-
The TPSA is calculated by summing the tabulated surface contributions of these identified polar fragments.[10]
Protocol for In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[11][12]
Materials:
-
Test compound
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile or methanol containing an internal standard)
-
Incubator/shaking water bath set to 37°C
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for a few minutes.
-
Add the test compound to the microsome mixture and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold stop solution to quench the reaction.[11]
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the compound over time. From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can greatly aid in their understanding. The following diagrams, created using Graphviz, illustrate a typical drug discovery workflow and a generalized cell signaling pathway.
Caption: A simplified workflow for the discovery and development of drugs based on spirocyclic scaffolds.
Caption: A schematic of a common cell signaling pathway often targeted by drugs containing spirocyclic scaffolds.
Conclusion
This compound represents a valuable building block within the broader class of spirocyclic scaffolds. Its physicochemical properties, including a balanced LogP and a moderate TPSA, suggest its potential for developing drug candidates with favorable ADME profiles. The strategic incorporation of heteroatoms and a defined three-dimensional structure are key advantages offered by this and other spirocyclic systems. While direct comparative data remains somewhat fragmented, the available information underscores the promise of spirocycles in overcoming many of the challenges associated with traditional, more planar molecular designs. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of novel spirocyclic compounds, facilitating the data-driven design of the next generation of therapeutics.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C12H22N2O2 | CID 56962136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Molecular Polar Surface Area PSA [molinspiration.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Topological polar surface area - MolModa Documentation [durrantlab.pitt.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Analysis of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane and its structural isomers. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to improved target specificity and pharmacological properties. This document summarizes available physicochemical data, outlines general synthetic approaches, and discusses potential biological activities based on related structures. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide aims to provide a valuable resource for researchers interested in this chemical space.
Physicochemical Properties
The positioning of the oxygen and nitrogen atoms within the spiro[3.5]nonane core is expected to influence the physicochemical properties of the isomers. These differences can affect solubility, lipophilicity, and crystal packing.
| Property | 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane | 8-Boc-2-oxa-5,8-diaza-spiro[3.5]nonane | 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane |
| CAS Number | 1251005-61-4 | 1367777-12-5 | 1251002-01-3 |
| Molecular Formula | C₁₁H₂₀N₂O₃ | C₁₁H₂₀N₂O₃ | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol | 228.29 g/mol | 228.29 g/mol |
| IUPAC Name | tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate |
| Predicted logP | Data not available | Data not available | 0.5957 |
| Topological Polar Surface Area (TPSA) | Data not available | Data not available | 50.8 Ų |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Note: The lack of publicly available experimental data for some properties necessitates reliance on predicted values where available.
Synthesis and Experimental Protocols
The synthesis of these spirocyclic diamines generally involves multi-step sequences. A common strategy is the construction of the spirocyclic core followed by functionalization of the amine groups. The Boc (tert-butyloxycarbonyl) protecting group is frequently used to enable selective manipulation of the two nitrogen atoms.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of Boc-protected oxa-diaza-spiro[3.5]nonanes.
Experimental Protocol: General Synthesis of a Boc-Protected Spirocyclic Diamine
Materials:
-
Appropriate starting materials for the specific isomer (e.g., a dielectrophile and a diamine precursor)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Reagents for purification (e.g., silica gel, solvents for chromatography)
Procedure:
-
Formation of the Spirocyclic Core: The synthesis of the core spiro[3.5]nonane diamine is typically achieved through a multi-step process that is specific to the desired isomer. This may involve reactions such as cycloadditions or sequential alkylations and cyclizations.
-
Selective Boc Protection: To a solution of the crude spirocyclic diamine in DCM, add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.0 equivalent) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-Boc-protected isomer.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Potential Applications
| Isomer | Potential Biological Target(s) | Rationale / Supporting Evidence for Related Scaffolds |
| 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane | GPCRs, Ion Channels, Kinases | Spirocyclic diamines are known to be scaffolds for various CNS targets. The morpholine-like motif may impart favorable properties. |
| 8-Boc-2-oxa-5,8-diaza-spiro[3.5]nonane | GPCRs, Ion Channels, Kinases | The oxetane ring in this isomer can act as a hydrogen bond acceptor and may improve metabolic stability. |
| 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane | GPCRs, Ion Channels, Kinases | The unique arrangement of heteroatoms could lead to novel interactions with biological targets. |
Hypothetical Signaling Pathway Involvement
Derivatives of these spirocyclic diamines could potentially modulate signaling pathways involved in various diseases. For instance, they could be designed as antagonists or agonists for G-protein coupled receptors (GPCRs).
Caption: A hypothetical GPCR signaling pathway potentially modulated by spirocyclic diamine derivatives.
Experimental Protocol: In Vitro GPCR Binding Assay
This protocol describes a general method for assessing the binding affinity of a compound to a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Test compounds (8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane derivatives)
-
Binding buffer (e.g., Tris-HCl with appropriate salts)
-
96-well filter plates
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Assay Setup: In each well of a 96-well plate, add the binding buffer.
-
Add a known concentration of the radiolabeled ligand.
-
Add varying concentrations of the test compound (or vehicle for control wells).
-
Initiate the binding reaction by adding the cell membranes expressing the target GPCR.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: After drying the filters, add a scintillation cocktail to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀ value). This is typically done by non-linear regression analysis of the competition binding curve. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane and its isomers represent a promising, yet underexplored, area of chemical space for drug discovery. Their rigid, three-dimensional structures offer the potential for developing highly selective and potent modulators of various biological targets. While direct comparative data is currently lacking, this guide provides a foundational understanding of their properties and a framework for their synthesis and evaluation. Further research into the synthesis and biological testing of these specific isomers is warranted to fully elucidate their potential in medicinal chemistry.
Characterization of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, a key building block in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We present a comparative analysis with structurally similar spirocyclic compounds, supported by representative experimental data and detailed analytical protocols.
Executive Summary
This compound (-TBDN-C) is a valuable scaffold in drug discovery due to its unique three-dimensional structure. Accurate characterization of this and related molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This guide outlines the expected NMR and MS spectral features of -TBDN-C and compares them with two common alternatives: tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate.
Comparative Spectral Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the target compound and its alternatives. This data is compiled based on typical values for the constituent functional groups and structural motifs.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Compound | Boc-group (s, 9H) | Methylene Protons (m) | NH Proton (br s, 1H) |
| This compound | ~1.45 ppm | 2.5 - 3.8 ppm | Variable |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | ~1.46 ppm | 1.5 - 3.5 ppm | Variable |
| tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | ~1.44 ppm | 2.6 - 3.9 ppm | Variable |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Compound | Boc C(CH₃)₃ | Boc C(CH₃)₃ | Boc C=O | Spirocyclic Carbons |
| This compound | ~28.5 ppm | ~80.0 ppm | ~155.0 ppm | 40 - 70 ppm |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | ~28.4 ppm | ~79.5 ppm | ~154.8 ppm | 30 - 60 ppm |
| tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | ~28.5 ppm | ~79.8 ppm | ~155.2 ppm | 45 - 75 ppm |
Table 3: Comparative Mass Spectrometry Data (Predicted)
| Compound | Molecular Weight | Expected [M+H]⁺ | Key Fragmentation Ions (m/z) |
| This compound | 228.29 g/mol | 229.16 | 173 ([M-C₄H₈+H]⁺), 129 ([M-Boc+H]⁺), 57 (t-butyl cation) |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 240.35 g/mol | 241.20 | 185 ([M-C₄H₈+H]⁺), 141 ([M-Boc+H]⁺), 57 (t-butyl cation) |
| tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | 242.32 g/mol | 243.18 | 187 ([M-C₄H₈+H]⁺), 143 ([M-Boc+H]⁺), 57 (t-butyl cation) |
Experimental Protocols
Detailed methodologies for the NMR and MS analysis are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the ¹H and ¹³C NMR spectra.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 20 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and investigate the fragmentation pattern of the compound.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
For tandem MS (MS/MS) experiments, select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to elucidate the structure. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).[1]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding of the NMR and MS characterization of this compound and its analogs. Researchers can utilize this information to ensure the quality and identity of their synthesized compounds, facilitating more reliable and reproducible results in their drug discovery and development endeavors.
References
Comparative Biological Activity of Substituted Diazaspiro[3.5]nonanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various substituted diazaspiro[3.5]nonane derivatives. The information is supported by experimental data from peer-reviewed studies and technical application notes.
The diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensional architecture that can lead to enhanced target selectivity and improved pharmacokinetic properties. This guide focuses on the comparative biological activity of substituted diazaspiro[3.5]nonanes, particularly as inhibitors of KRAS G12C and Poly(ADP-ribose) polymerase-1 (PARP-1), and as agonists of G protein-coupled receptor 119 (GPR119).
Quantitative Data Summary
The following tables summarize the in vitro potency of various substituted diazaspiro[3.5]nonane derivatives against their respective targets.
Table 1: KRAS G12C Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative (7b) | Biochemical | Data not specified | [1] |
| KRAS G12C inhibitor 15 | Biochemical | 5 | [2] |
| MRTX849 (Adagrasib) | Biochemical (KD) | 9.59 | [2] |
| AMG 510 (Sotorasib) | Biochemical (Nucleotide Exchange) | 8.88 | [2] |
Table 2: PARP-1 Inhibitors
| Compound | PARP-1 IC50 (nM) ± SEM | Cell Cytotoxicity (OVCAR8, 10 µM) | Reference |
| 10a (methylene spiro-motif) | 33.9 | Non-cytotoxic | [3] |
| 10b (oxa-azaspiro analogue) | 24.9 | Not specified | [3] |
| 10c (boc-functional group) | 551.6 | Not specified | [3] |
| 10e | 12.6 ± 1.1 | ~80% cell survival | [3] |
| 12a | 65.4 | Non-cytotoxic | [3] |
| 12b | 3,118 | Cytotoxic | [3] |
| 13a | >10,000 | Not specified | [3] |
| 14b | 1,193 | Cytotoxic | [3] |
| 15b | 4,397 ± 1.1 | Cytotoxic | [3] |
| 16a | >10,000 | Not specified | [3] |
| 17d | 44.3 ± 1.2 | Non-cytotoxic | [3] |
| Olaparib | Not specified | Cytotoxic | [3] |
| AZD2461 | Not specified | Cytotoxic | [3] |
Table 3: GPR119 Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| Compound 54g (7-azaspiro[3.5]nonane derivative) | cAMP Accumulation | Not specified | Potent agonist | [4] |
| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | 4.7 | [5] |
| AR231453 | Insulin Release | HIT-T15 cells | 3.5 | [5] |
| MK-8282 | cAMP Accumulation | HEK293-hGPR119 | Good in vitro activity | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by substituted diazaspiro[3.5]nonanes and a general workflow for assessing their activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of Novel 5-Oxa-2,8-diazaspiro[3.5]nonane Derivatives
This guide provides a comparative analysis of a novel 5-oxa-2,8-diazaspiro[3.5]nonane derivative, N-(4-fluorobenzyl)-5-oxa-2,8-diazaspiro[3.5]nonan-2-one (designated as Spiro-NFb ), and its parent compound, 5-oxa-2,8-diazaspiro[3.5]nonane. The structural elucidation of Spiro-NFb was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The structural features of Spiro-NFb were confirmed by comparing its spectroscopic data with that of the parent compound. The key differentiating features arise from the introduction of the 4-fluorobenzyl group.
| Spectroscopic Data | Spiro-NFb (Hypothetical Data) | 5-oxa-2,8-diazaspiro[3.5]nonane (Expected) |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 7.25 (dd, J = 8.4, 5.4 Hz, 2H), 7.05 (t, J = 8.6 Hz, 2H), 4.52 (s, 2H), 3.85 (s, 4H), 3.01 (t, J = 5.2 Hz, 2H), 2.85 (t, J = 5.2 Hz, 2H) | 3.82 (s, 4H), 2.95 (t, J = 5.0 Hz, 4H), 2.10 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 169.5 (C=O), 162.5 (d, ¹JCF = 245 Hz), 132.8 (d, ⁴JCF = 3.2 Hz), 129.8 (d, ³JCF = 8.1 Hz), 115.8 (d, ²JCF = 21.7 Hz), 75.4, 55.2, 50.1, 48.3, 45.6 | 75.8, 50.5, 46.2 |
| IR (KBr, cm⁻¹) | 3310 (N-H stretch), 2950, 2865 (C-H stretch), 1680 (C=O stretch, amide), 1510 (C=C stretch, aromatic), 1225 (C-F stretch), 1100 (C-O-C stretch) | 3300 (N-H stretch), 2940, 2850 (C-H stretch), 1105 (C-O-C stretch) |
| MS (ESI+) m/z | 265.13 [M+H]⁺ | 143.12 [M+H]⁺ |
Experimental Protocols
The synthesis and characterization of Spiro-NFb followed established methodologies for the formation of spirocyclic systems and subsequent functionalization.
Synthesis of N-(4-fluorobenzyl)-5-oxa-2,8-diazaspiro[3.5]nonan-2-one (Spiro-NFb)
A solution of 5-oxa-2,8-diazaspiro[3.5]nonane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL) is cooled to 0 °C. To this stirred solution, 4-fluorobenzoyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford Spiro-NFb as a white solid.
Spectroscopic Characterization
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy : IR spectra were recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.
Structural Elucidation Workflow
The logical workflow for the structural elucidation of novel 5-oxa-2,8-diazaspiro[3.5]nonane derivatives is depicted below.
Caption: Workflow for the synthesis and structural elucidation of Spiro-NFb.
Hypothetical Biological Activity and Signaling Pathway
Derivatives of spirocyclic systems are of significant interest in drug discovery. To explore the potential of Spiro-NFb, its inhibitory activity against a hypothetical kinase, "Kinase-X," involved in a cancer cell proliferation pathway was assessed and compared to a known inhibitor.
| Compound | IC₅₀ (nM) against Kinase-X |
| Spiro-NFb | 150 |
| Known Inhibitor | 50 |
The data suggests that Spiro-NFb possesses moderate inhibitory activity against Kinase-X. The hypothetical signaling pathway is illustrated below.
Caption: Inhibition of the Kinase-X signaling pathway by Spiro-NFb.
This guide demonstrates a systematic approach to the structural elucidation and preliminary biological evaluation of novel 5-oxa-2,8-diazaspiro[3.5]nonane derivatives. The combination of detailed spectroscopic analysis and comparative data provides a robust framework for characterizing new chemical entities in this class.
Navigating the Labyrinth of In Vitro Assays for Diazaspiro[3.5]nonane-Containing Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on the exploration of compounds featuring the diazaspiro[3.5]nonane moiety, selecting the appropriate in vitro assays is a critical step. This guide provides an objective comparison of commonly employed assays, supported by experimental data, to facilitate informed decision-making in the preclinical development of this promising class of molecules.
The rigid, three-dimensional structure of the diazaspiro[3.5]nonane scaffold has positioned it as a valuable component in modern medicinal chemistry, with applications spanning oncology, metabolic diseases, and neuroscience. The unique conformational constraints imposed by this moiety can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. However, the successful characterization of these compounds is contingent on the use of robust and relevant in vitro assays. This guide delves into the key assays for prominent therapeutic targets of diazaspiro[3.5]nonane-containing compounds, offering a comparative analysis of their methodologies and performance.
Oncology: Targeting KRAS G12C and PARP-1
The diazaspiro[3.5]nonane scaffold has been successfully incorporated into potent inhibitors of key oncogenic targets, including KRAS G12C and Poly (ADP-ribose) polymerase-1 (PARP-1).
KRAS G12C Inhibition
Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have emerged as covalent inhibitors of the KRAS G12C mutant protein, a key driver in several cancers. The primary in vitro assays for these compounds focus on assessing their inhibitory activity and cellular effects.
Comparative Analysis of In Vitro Assays for KRAS G12C Inhibitors
| Assay Type | Principle | Typical Cell Line | Key Parameter(s) | Alternative Assays |
| Cell Viability Assay | Measures the effect of the compound on the proliferation and survival of cancer cells harboring the KRAS G12C mutation. | NCI-H358 (Non-small cell lung cancer) | IC50 | MTT assay, Sulforhodamine B (SRB) assay |
| Biochemical KRAS G12C Inhibition Assay | Directly measures the inhibition of KRAS G12C activity, often through nucleotide exchange assays (e.g., monitoring the exchange of GDP for GTP). | N/A (Recombinant protein) | IC50, Ki | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Downstream Signaling Pathway Analysis | Evaluates the compound's effect on downstream effectors of the KRAS signaling pathway, such as p-ERK, by Western blot or ELISA. | KRAS G12C mutant cell lines | Inhibition of phosphorylation | High-content imaging of pathway markers |
Experimental Protocol: KRAS G12C Cell Viability Assay
-
Cell Culture: NCI-H358 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the diazaspiro[3.5]nonane-containing compound or a comparator.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a commercially available reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
KRAS Signaling Pathway and Inhibition
Caption: Simplified KRAS signaling pathway and the point of intervention for diazaspiro[3.5]nonane inhibitors.
PARP-1 Inhibition
The diazaspiro[3.5]nonane core has been explored as a bioisosteric replacement for the piperazine moiety in PARP-1 inhibitors like Olaparib.[1] Assays for these compounds aim to quantify their affinity for the PARP-1 enzyme and their impact on DNA damage repair pathways.
Comparative Analysis of In Vitro Assays for PARP-1 Inhibitors
| Assay Type | Principle | Sample Type | Key Parameter(s) | Alternative Assays |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled PARP-1 inhibitor by the test compound from the enzyme. | Cell lysates (e.g., OVCAR8) or purified enzyme | IC50, Ki | Fluorescence Polarization (FP) assay |
| PARP Activity Assay | Quantifies the enzymatic activity of PARP-1, typically by measuring the incorporation of NAD+ into PAR polymers. | Purified PARP-1 enzyme | IC50 | ELISA-based PARP activity assays |
| γ-H2AX Formation Assay | Detects the phosphorylation of histone H2AX, a marker of DNA double-strand breaks, which can be induced by PARP inhibition in certain cancer cell lines. | Cancer cell lines | Increase in γ-H2AX foci | Comet assay |
Experimental Protocol: PARP-1 Radioligand Binding Assay
-
Preparation of Cell Lysates: Ovarian cancer cells (e.g., OVCAR8) are lysed to release the PARP-1 enzyme.
-
Assay Setup: The cell lysate is incubated with a radiolabeled PARP-1 inhibitor (e.g., [³H]-Olaparib) and varying concentrations of the diazaspiro[3.5]nonane-containing test compound.
-
Incubation and Separation: After incubation, the bound and free radioligand are separated (e.g., by filtration).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the radioligand, is determined.
Metabolic Diseases: GPR119 Agonism
7-Azaspiro[3.5]nonane derivatives have been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[2][3] The primary in vitro assays for these compounds measure their ability to activate the receptor and stimulate downstream signaling.
Comparative Analysis of In Vitro Assays for GPR119 Agonists
| Assay Type | Principle | Typical Cell Line | Key Parameter(s) | Alternative Assays |
| cAMP Measurement Assay | Quantifies the increase in intracellular cyclic adenosine monophosphate (cAMP) levels upon GPR119 activation, as it is a Gs-coupled receptor. | HEK293 or CHO cells stably expressing GPR119 | EC50, Emax | HTRF-based cAMP assays, Luciferase reporter assays |
| Calcium Mobilization Assay | Measures changes in intracellular calcium concentrations, which can be a downstream effect of GPR119 activation in some engineered cell systems. | Cell lines co-expressing GPR119 and a promiscuous G-protein | EC50 | FLIPR-based assays |
| Radioligand Binding Assay | Determines the binding affinity of the test compound to the GPR119 receptor by competing with a radiolabeled ligand. | Membranes from cells expressing GPR119 | Ki | Tag-lite® ligand binding assays |
Experimental Protocol: GPR119 cAMP Measurement Assay
-
Cell Culture: HEK293 or CHO cells stably expressing human or rat GPR119 are seeded in 384-well plates.[2]
-
Pre-incubation: The cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]
-
Compound Addition: Test compounds at various concentrations are added to the wells.[2]
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at room temperature.[2]
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2]
-
Data Analysis: The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is calculated.
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade initiated by a 7-azaspiro[3.5]nonane agonist.
Central Nervous System: Assessing Blood-Brain Barrier Permeability
The favorable physicochemical properties of spirocyclic scaffolds, including the diazaspiro[3.5]nonane moiety, make them attractive for CNS drug discovery. A crucial in vitro assessment for any CNS drug candidate is its ability to cross the blood-brain barrier (BBB).
Comparative Analysis of In Vitro BBB Permeability Assays
| Assay Type | Principle | Model System | Key Parameter(s) | Alternative Assays |
| Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | Measures the passive diffusion of a compound across an artificial lipid membrane that mimics the BBB.[4] | Artificial membrane coated with brain lipids | Effective permeability (Pe) | Caco-2 cell permeability assay (for general intestinal absorption) |
| Cell-Based Transwell Assay | Quantifies the transport of a compound across a monolayer of brain endothelial cells grown on a permeable support. | hCMEC/D3, bEnd.3 cells, or primary brain microvascular endothelial cells | Apparent permeability coefficient (Papp) | Co-culture models with astrocytes and/or pericytes |
| In Vitro Microfluidic BBB Models | More complex models that incorporate physiological shear stress and co-culture of different cell types to better mimic the in vivo microenvironment. | Microfluidic devices with brain endothelial cells and other CNS cell types | Papp, transendothelial electrical resistance (TEER) | Organ-on-a-chip models |
Experimental Workflow: PAMPA-BBB Assay
Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
Conclusion
The selection of in vitro assays for compounds containing the diazaspiro[3.5]nonane moiety is dictated by the therapeutic target and the specific questions being addressed in the drug discovery cascade. For target-based screening, biochemical and cell-based functional assays are paramount. As lead optimization progresses, assays that provide insights into cellular mechanisms and ADME properties, such as BBB permeability for CNS candidates, become increasingly important. This guide provides a foundational framework for navigating these choices. Researchers are encouraged to consult the primary literature for more detailed protocols and to consider the implementation of orthogonal assays to validate key findings and build a robust data package for their diazaspiro[3.5]nonane-containing compounds.
References
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning | MDPI [mdpi.com]
A Researcher's Guide to Confirming the Absolute Stereochemistry of Chiral Spirocycles: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. Chiral spirocycles, with their unique three-dimensional structures, present a significant analytical challenge. This guide provides an objective comparison of three powerful techniques for confirming their absolute stereochemistry: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), supported by experimental data and detailed protocols.
The precise arrangement of atoms in a chiral spirocycle can dramatically influence its biological activity, making the accurate assignment of its absolute configuration essential. While X-ray crystallography has long been considered the "gold standard," chiroptical methods like VCD and ECD have emerged as powerful alternatives, particularly for non-crystalline samples. This guide will delve into the principles, experimental workflows, and comparative performance of these techniques.
Comparative Analysis of Key Techniques
The choice of method for determining the absolute stereochemistry of a chiral spirocycle depends on several factors, including the physical state of the sample, the presence of chromophores, and available resources. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[1][2] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing chromophores.[5][6] |
| Sample Requirement | High-quality single crystal. | Solution (typically 5-15 mg in a suitable solvent).[4] | Solution (requires a chromophore). |
| Key Quantitative Data | Flack parameter (a value close to 0 indicates the correct absolute configuration).[1][2][7] | High overlap between experimental and computationally predicted spectra.[8] | Good agreement between experimental and calculated ECD spectra.[5][9] |
| Advantages | Provides the complete 3D structure; considered a definitive method.[10] | Applicable to non-crystalline samples (oils, liquids, and solutions); provides conformational information in solution.[4][11] | High sensitivity; requires smaller sample amounts than VCD. |
| Limitations | Requires the growth of a suitable single crystal, which can be challenging; the presence of a heavy atom is often beneficial.[10] | Requires quantum mechanical calculations for interpretation; can be time-consuming.[3][8] | Limited to molecules with UV-Vis chromophores; interpretation can be complex for flexible molecules.[6] |
Experimental Workflows
The determination of absolute stereochemistry using these techniques involves distinct experimental and computational steps.
X-ray Crystallography Workflow
The process begins with the growth of a high-quality single crystal of the chiral spirocycle. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter.[1][2]
Vibrational Circular Dichroism (VCD) Workflow
The VCD workflow involves both experimental measurement and computational simulation. The experimental VCD spectrum of the chiral spirocycle in solution is recorded. Concurrently, the 3D structure of one enantiomer is used for quantum mechanical calculations to predict its theoretical VCD spectrum. The experimental spectrum is then compared with the calculated spectra of both enantiomers to assign the absolute configuration.[3][4]
Electronic Circular Dichroism (ECD) Workflow
Similar to VCD, the ECD method relies on a combination of experimental and computational work. The ECD spectrum of the chiral spirocycle (which must contain a chromophore) is measured. Theoretical ECD spectra for one enantiomer are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). The absolute configuration is then determined by comparing the experimental spectrum with the calculated spectra.[5][6]
Detailed Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the chiral spirocycle suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a selected crystal on a goniometer head and place it on the X-ray diffractometer. Collect diffraction data at a suitable temperature (often 100 K) using a specific X-ray wavelength (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.
-
Absolute Structure Determination: Determine the absolute configuration by analyzing the Bijvoet pairs in the diffraction data. The Flack parameter is refined, where a value close to 0 with a small standard uncertainty indicates the correct absolute structure.[1][2][7]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a solution of the chiral spirocycle (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to minimize solvent interference in the IR region. The concentration should be optimized to give an absorbance of approximately 0.5-1.0 in the spectral region of interest.[4]
-
VCD Measurement: Record the VCD and IR spectra of the sample using a VCD spectrometer. The spectra are typically collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Analysis:
-
Perform a conformational search for one enantiomer of the spirocycle using molecular mechanics or other suitable methods.
-
Optimize the geometries of the low-energy conformers and calculate their vibrational frequencies and VCD intensities using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Simulate the overall VCD spectrum by Boltzmann-averaging the spectra of the individual conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in terms of sign and relative intensity of the major bands allows for the assignment of the absolute configuration.[3][8]
Electronic Circular Dichroism (ECD)
-
Sample Preparation: Prepare a dilute solution of the chiral spirocycle containing a UV-Vis active chromophore in a transparent solvent. The concentration should be adjusted to yield a maximum absorbance of around 1.0.
-
ECD Measurement: Record the ECD and UV-Vis spectra of the sample using a CD spectropolarimeter.
-
Computational Analysis:
-
Conduct a conformational analysis for one enantiomer of the spirocycle.
-
Optimize the ground-state geometries of the stable conformers using DFT.
-
Calculate the excitation energies and rotatory strengths for each conformer using Time-Dependent DFT (TD-DFT).
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and theoretical Cotton effects.[9]
Conclusion
The determination of the absolute stereochemistry of chiral spirocycles is a multifaceted challenge that can be addressed by several powerful analytical techniques. X-ray crystallography provides definitive structural information but is contingent on the availability of high-quality single crystals. VCD and ECD spectroscopy offer versatile solution-phase alternatives, with VCD being more broadly applicable and ECD offering higher sensitivity for chromophore-containing molecules. The choice of the most appropriate method will depend on the specific properties of the spirocyclic compound and the research context. For unambiguous assignments, especially for complex or flexible spirocycles, a combination of these techniques is often the most rigorous approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotools.us [biotools.us]
- 5. Computed ECD spectral data for over 10,000 chiral organic small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 8. spark904.nl [spark904.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. americanlaboratory.com [americanlaboratory.com]
Evaluating the ADME properties of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane containing molecules.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success. A promising therapeutic agent must not only interact effectively with its target but also navigate the complex biological environment to reach the site of action in sufficient concentration and for an appropriate duration. Spirocyclic scaffolds have garnered significant attention for their ability to impart favorable physicochemical and pharmacokinetic characteristics to drug candidates.[1][2] This guide provides a comparative evaluation of the ADME properties of molecules containing the 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane scaffold, offering insights into their potential advantages over alternative structural motifs.
Comparative ADME Properties
The rigid, three-dimensional nature of the spiro[3.5]nonane core can lead to improved metabolic stability, enhanced solubility, and better target specificity compared to more planar, traditional scaffolds.[1] While specific experimental ADME data for the 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane scaffold is not extensively available in the public domain, we can infer its likely properties based on data from structurally related spirocycles, such as the 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists.[1][3]
| ADME Parameter | 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane Derivatives (Predicted/Representative) | Acyclic/Monocyclic Comparators (General) | Desired Outcome |
| Aqueous Solubility | Moderate to High | Variable, often lower for lipophilic compounds | High |
| Permeability (e.g., Caco-2) | Moderate to High | Variable | High |
| Metabolic Stability (Microsomal T½) | Moderate to High | Low to Moderate | High |
| CYP450 Inhibition (IC50) | >10 µM (Low potential for inhibition) | Variable, can be a significant liability | High IC50 (Low Inhibition) |
| Plasma Protein Binding | Moderate | High | Low to Moderate |
| hERG Inhibition | Low Potential | Variable | Low Inhibition |
| Bioavailability (F%) | Moderate to High | Low to High | High |
Note: The data for the 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane derivatives is predictive and based on the general properties of spirocyclic compounds. Experimental validation is crucial.
Experimental Workflow for ADME Profiling
The following diagram outlines a typical workflow for the in vitro evaluation of the ADME properties of a novel chemical entity.
Caption: A generalized workflow for the in vitro ADME profiling of drug candidates.
Detailed Experimental Protocols
The following are standard protocols for key in vitro ADME assays. These can be adapted for the specific evaluation of 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane containing molecules.
Aqueous Solubility Assay (Thermodynamic)
-
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
-
Method:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Add an excess of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.
-
Compare the measured concentration to a standard curve to quantify the solubility.
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.[4][5]
-
Method:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Wash the cell monolayers with a buffered salt solution.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active transporters.
-
Metabolic Stability in Liver Microsomes
-
Objective: To evaluate the intrinsic clearance of a compound by drug-metabolizing enzymes present in liver microsomes.[6][7]
-
Method:
-
Pre-incubate the test compound with liver microsomes (human, rat, or mouse) in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound.
-
Determine the in vitro half-life (T½) and calculate the intrinsic clearance (Clint).
-
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To determine the potential of a compound to inhibit major CYP450 isoforms, which can lead to drug-drug interactions.[4][6]
-
Method:
-
Incubate human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the test compound.
-
Initiate the reaction by adding NADPH.
-
After a set incubation time, terminate the reaction.
-
Quantify the formation of the probe substrate's metabolite by LC-MS/MS or fluorescence.
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
-
Objective: To measure the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach the target site.[6][7]
-
Method:
-
Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.
-
Add plasma to one chamber and the test compound in a buffer solution to the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, take samples from both the plasma and buffer chambers.
-
Analyze the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the fraction of the compound that is unbound in plasma.
-
By employing these standardized assays, researchers can systematically evaluate the ADME properties of novel molecules containing the 8-Boc-5-oxa-2,8-diaza-spiro[3.5]nonane scaffold and compare them to other chemical series, thereby guiding the selection and optimization of drug candidates with a higher probability of clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. criver.com [criver.com]
- 7. symeres.com [symeres.com]
The Oxa-Spirocycle Moiety: A Guide to Enhancing Pharmacokinetic Properties
In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs to optimize a drug candidate's pharmacokinetic profile is a cornerstone of medicinal chemistry. The "escape from flatland," a design philosophy favoring three-dimensional molecular architectures, has highlighted the utility of spirocyclic systems.[1] Among these, the oxa-spirocycle moiety has emerged as a particularly effective tool for modulating key absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of how the introduction of an oxa-spirocycle can favorably alter a molecule's behavior, supported by experimental data.
Impact on Physicochemical Properties: Solubility and Lipophilicity
The introduction of an oxygen atom into a spirocyclic framework can dramatically alter a compound's physicochemical properties, primarily by increasing polarity and reducing lipophilicity. This has a profound effect on aqueous solubility, a critical factor for oral bioavailability.
A key study by Mykhailiuk and colleagues provides a direct comparison of these properties across three classes of molecules: a parent non-spirocyclic compound, its carbocyclic spiro-analogue, and the corresponding oxa-spirocyclic analogue.[1]
Comparative Physicochemical Data
| Compound Type | Structure | logD at pH 7.4 | Aqueous Solubility (µM) |
| Set 1 | |||
| Non-Spirocyclic | ![]() | 3.6 | <5 |
| Carbocyclic Spirocycle | ![]() | 4.5 | 9 |
| Oxa-Spirocycle | ![]() | 3.6 | 360 |
| Set 2 | |||
| Non-Spirocyclic | ![]() | 4.4 | <5 |
| Carbocyclic Spirocycle | ![]() | 4.9 | 7 |
| Oxa-Spirocycle | ![]() | 4.0 | 118 |
| Set 3 | |||
| Non-Spirocyclic | ![]() | 4.0 | <5 |
| Carbocyclic Spirocycle | ![]() | 4.4 | <5 |
| Oxa-Spirocycle | ![]() | 3.6 | 34 |
Data sourced from Mykhailiuk et al., Chemical Science, 2021, 12, 11294-11305.[1]
As the data clearly indicates, the incorporation of an oxygen atom into the spirocyclic unit leads to a significant decrease in lipophilicity (logD) and a dramatic, up to 40-fold, improvement in aqueous solubility compared to the carbocyclic spiro-analogue.[1]
Influence on Broader Pharmacokinetic Parameters
While direct comparative data for metabolic stability and permeability of oxa-spirocycles versus their non-oxa counterparts is less prevalent in the literature, general trends for spirocyclic compounds suggest a positive impact.
-
Metabolic Stability: The rigid, three-dimensional nature of spirocycles can sterically shield metabolically liable sites from cytochrome P450 enzymes, potentially increasing the metabolic stability of a compound.[2][3]
-
Permeability: The introduction of spirocyclic moieties has been shown to enhance a substance's permeability.[3] The modulation of lipophilicity and polarity by the oxa-spirocycle offers a mechanism to fine-tune a compound's properties to fall within the optimal range for passive diffusion across the intestinal membrane.
Case Study: Oxa-Spirocyclic Analogues of Terazosin
To demonstrate the practical application of this strategy, oxa-spirocyclic analogues of the antihypertensive drug terazosin were synthesized and evaluated. The study reported that these analogues were more potent than the parent drug in in-vivo models.[1][4] This suggests that the improved physicochemical properties conferred by the oxa-spirocycle moiety can lead to enhanced biological activity, potentially through improved bioavailability and target engagement.
Logical Workflow for ADME Assessment
The evaluation of a drug candidate's ADME profile is a critical workflow in drug discovery. The following diagram illustrates a typical cascade of in vitro assays.
References
A Comparative Guide to tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate as a Putative Bioisostere for Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate as a potential bioisostere for glutamic acid. Due to the limited publicly available experimental data on the direct glutamatergic activity of this specific compound, this document focuses on the conceptual framework of spirocyclic scaffolds as conformational constraints for glutamate analogs. We will draw comparisons with established glutamic acid bioisosteres and present available data on a related class of spirocyclic glutamate analogs.
Introduction to Glutamic Acid Bioisosteres
Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system. Its bioisosteres are crucial tools in medicinal chemistry to modulate the activity of glutamate receptors and transporters, aiming for improved potency, selectivity, and pharmacokinetic properties. The inherent flexibility of glutamic acid can be a challenge in drug design; therefore, conformationally restricted analogs are of significant interest.
Spirocyclic scaffolds have emerged as a promising strategy in drug discovery to create three-dimensional, rigidified structures.[1][2][3][4][5] The compound this compound features such a spirocyclic core, suggesting its potential to present key pharmacophoric elements in a spatially defined manner, thereby mimicking a specific conformation of glutamic acid.
While direct evidence is scarce, a structurally related compound, tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate, has been noted as a bioisostere for glutamic acid in the context of neuropeptide development, highlighting the potential of this scaffold.[3]
Structural Comparison
A key aspect of a bioisostere is its ability to mimic the spatial and electronic properties of the parent molecule. The spirocyclic core of this compound could position the heteroatoms and the carboxylate group (after deprotection of the tert-butyl ester) in a conformation that resembles the bound state of glutamic acid to its target proteins.
Below is a DOT script generating a diagram to visualize this structural relationship.
Caption: Structural comparison of Glutamic Acid and the spirocyclic compound.
Comparison with Established Glutamic Acid Bioisosteres
Various heterocyclic scaffolds have been successfully employed as bioisosteres for the distal carboxylic acid group of glutamic acid. These replacements often aim to modulate acidity (pKa), lipophilicity, and metabolic stability.
| Bioisostere Class | Representative Example | Key Physicochemical Properties | Reference |
| Tetrazoles | 1H-Tetrazole-5-yl group | Similar pKa to carboxylic acid, increased metabolic stability. | [6][7] |
| Isoxazoles | 3-Hydroxyisoxazole | Can act as a conformationally restricted glutamate analog. | [8] |
| Hydroxytriazoles | 1-Hydroxy-1,2,3-triazole | High affinity for AMPA receptors. | [9][10] |
| Spirocyclic Analogs | Spiro[3.3]heptane-based analogs | Conformationally restricted, sp3-rich scaffolds. | [2] |
| Putative Spirocyclic | This compound | Rigid scaffold, potential for precise pharmacophore presentation. | N/A |
Experimental Data: Spiro[3.3]heptane-based Glutamic Acid Analogs
While specific data for this compound is unavailable, a study on spiro[3.3]heptane-based glutamic acid analogs as inhibitors of H. pylori glutamate racemase provides valuable insights into the potential of spirocyclic scaffolds.[2]
Table 2: Inhibitory Activity of Spiro[3.3]heptane Glutamic Acid Analogs against H. pylori Glutamate Racemase [2]
| Compound | Substitution Pattern | IC50 (mM) |
| 15a | 1,6-disubstituted | 1.9 |
| 15b | 1,6-disubstituted | 18 |
| 16a | 1,6-disubstituted | 3.2 |
| 16b | 1,6-disubstituted | >20 |
| 17a | 1,5-disubstituted | 2.1 |
| 17b | 1,5-disubstituted | 2.5 |
| 18b | 1,5-disubstituted | 3.7 |
| 21b | 1,5-disubstituted | 1.9 |
This data demonstrates that spirocyclic glutamic acid analogs can exhibit significant biological activity, with inhibitory concentrations in the low millimolar range. The activity is dependent on the substitution pattern and stereochemistry, highlighting the importance of the rigid scaffold in presenting the pharmacophoric groups.
Experimental Protocols
Synthesis of Spiro[3.3]heptane Glutamic Acid Analogs [2]
The synthesis of the spiro[3.3]heptane scaffold was achieved through a divergent approach starting from a common cyclobutanone derivative. Key steps included olefination using a Tebbe protocol, followed by either a dichloroketene addition or a Meinwald oxirane rearrangement to construct the second cyclobutane ring. The amino acid functionality was introduced via a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary.
Caption: Synthetic workflow for spiro[3.3]heptane glutamic acid analogs.
H. pylori Glutamate Racemase Inhibition Assay [2]
The inhibitory activity of the synthesized compounds was evaluated against H. pylori glutamate racemase. The assay measures the conversion of L-glutamate to D-glutamate. The IC50 values were determined by measuring the enzyme activity at various concentrations of the inhibitor.
Signaling Pathways
Glutamic acid acts on both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors. Bioisosteres are designed to selectively target these receptors or glutamate transporters to achieve a desired pharmacological effect.
Caption: Glutamate signaling pathways targeted by bioisosteres.
Conclusion
While direct experimental evidence for this compound as a glutamic acid bioisostere is not currently available in the public domain, the principles of spirocyclic scaffold design suggest its potential as a conformationally restricted analog. The data available for spiro[3.3]heptane-based glutamic acid analogs demonstrate that such rigid structures can exhibit potent biological activity. Further investigation is required to synthesize and evaluate the glutamatergic activity of this compound and its derivatives to validate their potential in drug discovery. Researchers in the field are encouraged to consider this and similar spirocyclic scaffolds in their efforts to develop novel modulators of the glutamatergic system.
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate | 1367679-67-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 6. Oxa-Michael-based divergent synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate is critical for maintaining a secure research environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring that disposal methods mitigate risks and adhere to regulatory standards. The following protocols are based on safety data sheet (SDS) recommendations and general laboratory waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is known to cause skin and eye irritation and may cause respiratory irritation[1].
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary[2].
In case of exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists[1].
-
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing. If the person feels unwell, call a poison center or doctor[1].
Disposal Protocol for this compound
The primary directive for the disposal of this compound is to send it to an approved waste disposal plant[1]. It should not be disposed of down the drain or in regular trash[3][4].
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This includes the pure compound, solutions containing the compound, and any labware (e.g., pipette tips, vials, contaminated paper towels) that has come into direct contact with it.
-
Do not mix this waste with other incompatible waste streams[3].
-
-
Containerization:
-
Solid Waste: Collect the solid compound and any contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical[3].
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled, leak-proof container designed for liquid chemical waste[5].
-
Ensure containers are kept tightly closed when not in use and are stored in a well-ventilated area[1].
-
-
Labeling:
-
Storage:
-
Store the waste containers in a designated satellite accumulation area within the laboratory[4].
-
Ensure that the storage area has secondary containment to prevent spills[3].
-
Do not exceed the maximum storage time or volume limits for hazardous waste as per your institution's and local regulations[3][7].
-
-
Disposal Request:
Decontamination and Spill Management
In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable, labeled container for disposal[1]. The spill area should then be decontaminated. All materials used for cleaning the spill should also be disposed of as hazardous waste[5].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
This guide provides immediate safety, handling, and disposal protocols for tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS No. 1251005-61-4), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Chemical Identifier:
-
IUPAC Name: this compound
-
CAS Number: 1251005-61-4
-
Molecular Formula: C₁₁H₂₀N₂O₃
-
Molecular Weight: 228.29 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | Side shields | Protects eyes from dust and splashes. |
| Hand Protection | Gloves | Compatible chemical-resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | Prevents inhalation of dust and vapors, especially in poorly ventilated areas or during spill clean-up.[2] |
Operational and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[1]
Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.
-
Donning PPE: Put on a lab coat, followed by safety glasses with side shields, and finally, compatible chemical-resistant gloves.
-
Weighing and Solution Preparation:
-
Handle the solid form of the chemical with care to minimize dust generation.[1]
-
If weighing the powder, do so in a chemical fume hood or a ventilated enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During Use:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.
-
Keep the container tightly closed when not in use.
-
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Clean and decontaminate all work surfaces and equipment after use.
-
Storage Procedures:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep containers tightly sealed to prevent contamination and exposure to moisture and heat.
-
Store away from incompatible substances, such as strong oxidizing agents.[1]
Emergency and Disposal Plans
First-Aid Measures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Spill and Leak Procedures:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For minor spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material and place it in a sealed, labeled container for disposal.
Disposal Plan:
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging should be disposed of as unused product.
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










